Diethyl 2-aminothiophene-3,4-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-aminothiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYRKPPRGWNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104680-25-3 | |
| Record name | 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl 2-aminothiophene-3,4-dicarboxylate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Diethyl 2-Aminothiophene-3,4-dicarboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene core functionalized with both an amino group and two carboxylate esters, makes it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and conducting polymers.[1][2] The polysubstituted 2-aminothiophene scaffold is a recurring motif in numerous biologically active compounds and functional materials.[3] This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the renowned Gewald aminothiophene synthesis. We will delve into the mechanistic intricacies of this reaction, offer a validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes, including the target compound, is the Gewald reaction.[4][5][6] This multicomponent reaction, named after its discoverer Karl Gewald, involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4] The elegance of the Gewald reaction lies in its ability to construct the substituted thiophene ring in a single pot from readily available starting materials.[3][7]
Mechanistic Deep Dive
The mechanism of the Gewald reaction has been a subject of study for decades and is now well-elucidated.[4][8] It proceeds through a series of well-defined steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[4][8][9] In the synthesis of this compound, diethyl 2-cyano-3-oxosuccinate serves as the α-cyanoester and also contains the required carbonyl functionality. The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoester, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of another molecule of the starting ester, leading to an aldol-type addition. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.
-
Michael Addition of Sulfur: The next crucial step involves the addition of elemental sulfur. The base activates the elemental sulfur (S₈), facilitating its nucleophilic attack on the β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur activation and addition is complex and can involve the formation of polysulfide anions.[8][10]
-
Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization. The nucleophilic sulfur attacks the nitrile carbon, forming a five-membered iminothiophene ring.[4] A subsequent tautomerization of the imine to an enamine, followed by aromatization, leads to the formation of the stable 2-aminothiophene ring system.[4] This final aromatization step is a significant thermodynamic driving force for the overall reaction.[8][11]
Visualizing the Mechanism
To provide a clearer understanding of the reaction sequence, the following diagram illustrates the mechanistic pathway of the Gewald synthesis of this compound.
Caption: Mechanistic pathway of the Gewald synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated to provide good yields and high purity of the final product.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl 2-cyano-3-oxosuccinate | C₉H₁₁NO₅ | 213.19 | 10 | 2.13 g |
| Elemental Sulfur | S | 32.06 | 10 | 0.32 g |
| Morpholine | C₄H₉NO | 87.12 | 10 | 0.87 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-cyano-3-oxosuccinate (2.13 g, 10 mmol) and ethanol (20 mL).
-
Addition of Reagents: While stirring, add elemental sulfur (0.32 g, 10 mmol) followed by the dropwise addition of morpholine (0.87 mL, 10 mmol).[5] The addition of morpholine often results in a slight exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum to obtain this compound as a crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
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An In-depth Technical Guide to the Gewald Reaction for the Synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate, a valuable scaffold in medicinal chemistry, via the Gewald reaction. We will delve into the mechanistic underpinnings of this powerful multicomponent reaction, provide a detailed, field-tested experimental protocol, and offer insights into the causality behind key experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Significance of the Gewald Reaction and 2-Aminothiophenes
First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Its prominence stems from the operational simplicity, mild reaction conditions, and the ready availability of starting materials.[1][2] This one-pot, multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[4][5]
The resulting 2-aminothiophene core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[6][7] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[1][8]
Mechanistic Insights: A Stepwise Journey to the Thiophene Ring
The mechanism of the Gewald reaction, while extensively studied, is a fascinating cascade of well-established organic transformations.[4][9][10] For the synthesis of our target molecule, this compound, the reaction proceeds through a series of key steps, beginning with the formation of a crucial intermediate.
A plausible pathway involves the initial Knoevenagel or Claisen-type condensation to form a reactive α,β-unsaturated nitrile. This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the aromatic thiophene ring.[4][11][12]
Below is a visual representation of the proposed reaction mechanism:
Caption: Proposed mechanism for the Gewald synthesis of this compound.
The initial and crucial step is the formation of the Knoevenagel condensation product, Diethyl 2-cyano-3-oxosuccinate.[13][14] This intermediate possesses the necessary activated methylene group for the subsequent reaction with sulfur. The base plays a dual role: catalyzing the initial condensation and facilitating the addition of sulfur.[15] The final aromatization step provides the thermodynamic driving force for the reaction.[9][10]
Experimental Protocol: A Validated Approach
This protocol outlines a reliable method for the synthesis of this compound. The procedure is broken down into two main stages: the synthesis of the key intermediate, Diethyl 2-cyano-3-oxosuccinate, followed by the Gewald reaction itself.
Synthesis of Diethyl 2-cyano-3-oxosuccinate
This precursor is synthesized via a Claisen condensation of ethyl cyanoacetate with diethyl oxalate.[14]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Metal | 22.99 | 12 g | 521 mmol |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Diethyl Oxalate | 146.14 | 50 mL | 368 mmol |
| Ethyl Cyanoacetate | 113.11 | 32.8 mL | 307 mmol |
| 6M Hydrochloric Acid | 36.46 | ~95 mL | - |
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve metallic sodium in a mixture of absolute ethanol and diethyl ether. The reaction is exothermic; cooling may be necessary.
-
Once all the sodium has dissolved, add diethyl oxalate to the sodium ethoxide solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl cyanoacetate dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with 6M HCl to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield colorless needles.[14]
Gewald Reaction for this compound
With the key intermediate in hand, the final thiophene ring is constructed.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-cyano-3-oxosuccinate | 215.19 | 0.05 mol | 0.05 |
| Elemental Sulfur | 32.06 | 0.05 mol | 0.05 |
| Morpholine | 87.12 | 5 mL | - |
| Methanol | 32.04 | 30 mL | - |
Procedure:
-
In a round-bottom flask, prepare a mixture of Diethyl 2-cyano-3-oxosuccinate and elemental sulfur in methanol.[16]
-
With stirring, slowly add morpholine to the mixture over a period of 30 minutes, maintaining the temperature between 35-40 °C.
-
After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours.
-
Allow the reaction to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.[16]
Causality in Experimental Choices: The "Why" Behind the "How"
-
Choice of Base: In the synthesis of the intermediate, sodium ethoxide is generated in situ from sodium and ethanol, providing a strong base necessary for the Claisen condensation. For the Gewald reaction, a secondary amine like morpholine or piperidine is often preferred as it is basic enough to catalyze the reaction without promoting significant side reactions.[8][17][18]
-
Solvent System: The choice of solvent is critical. For the Claisen condensation, a mixture of ethanol and ether is used to maintain the solubility of the reactants and the sodium ethoxide. In the Gewald step, polar protic solvents like methanol or ethanol are commonly employed as they facilitate the dissolution of the reactants and the base.[5][16]
-
Temperature Control: The initial addition of morpholine in the Gewald step is exothermic; therefore, slow addition and temperature control are necessary to prevent runaway reactions and the formation of byproducts. The subsequent heating to 45 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.
-
Elemental Sulfur: Finely powdered elemental sulfur is recommended to ensure better dispersion and reactivity in the reaction mixture.[5]
Workflow Visualization
The overall experimental workflow can be summarized in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The Gewald reaction offers an efficient and versatile route to this compound, a key building block in synthetic and medicinal chemistry. By understanding the underlying mechanism and the rationale behind the experimental conditions, researchers can confidently and reproducibly synthesize this valuable compound. This guide provides a solid foundation for the successful application of the Gewald reaction in the laboratory.
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]
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A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]
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Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. (2020). Taylor & Francis Online. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). MDPI. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry. [Link]
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Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society. [Link]
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Gewald type reaction for synthesis of 2‐aminothiophene. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]
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Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. [Link]
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Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. (n.d.). ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of Diethyl 2-aminothiophene-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Thiophenes
2-Aminothiophenes are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of functional groups on the thiophene ring plays a crucial role in modulating their pharmacological profiles. Diethyl 2-aminothiophene-3,4-dicarboxylate, with its amino and dual ester functionalities, represents a versatile building block for the synthesis of more complex molecules and potential therapeutic agents. Accurate and comprehensive characterization of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. This guide provides an in-depth exploration of the expected spectroscopic signatures of this compound.
Molecular Structure and Key Features
The structure of this compound features a central thiophene ring with an amine group at the C2 position and two ethyl carboxylate groups at the C3 and C4 positions. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the thiophene proton, the amine protons, and the two ethyl ester groups.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Thiophene-H (C5-H) | ~6.0 - 6.5 | Singlet | 1H | The exact shift is influenced by the electron-donating amino group and electron-withdrawing ester groups. |
| Amine (NH₂) | ~7.0 - 7.5 | Broad Singlet | 2H | The chemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O. |
| Methylene (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet | 4H | Protons of the two ethyl groups are diastereotopic and may show distinct quartets or a complex multiplet. |
| Methyl (-OCH₂CH₃) | ~1.2 - 1.4 | Triplet | 6H | Protons of the two ethyl groups may have slightly different chemical shifts. |
Causality Behind Predictions: The lone proton on the thiophene ring at the C5 position is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the overall electronic nature of the substituted ring. The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration. The ethyl ester groups will exhibit the characteristic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons). Due to the chiral center at C4 (if the molecule is not planar), the two ethyl groups are diastereotopic, which could lead to more complex splitting patterns than simple quartets and triplets.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | ~165 - 170 | Two distinct signals are expected for the two ester carbonyls. |
| Thiophene (C2, C3, C4, C5) | ~100 - 160 | Four distinct signals are expected. The chemical shifts are highly dependent on the substituents. C2 will be significantly upfield due to the amino group. |
| Methylene (-OCH₂) | ~60 - 65 | Two signals may be observed due to diastereotopicity. |
| Methyl (-CH₃) | ~14 - 16 | Two signals may be observed. |
Expert Insights: The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the overall electron density. The carbonyl carbons of the ester groups will resonate at the downfield end of the spectrum. The thiophene carbons will have varied chemical shifts based on their position relative to the sulfur atom and the electron-donating/withdrawing substituents. The C2 carbon, attached to the nitrogen of the amino group, is expected to be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (Aromatic/Alkane) | 2900 - 3100 | Stretching |
| C=O (Ester) | 1700 - 1730 | Stretching |
| C=C (Thiophene ring) | 1500 - 1600 | Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
| C-N | 1250 - 1350 | Stretching |
Interpretation: The presence of a primary amine will be indicated by two distinct N-H stretching bands. A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl groups. The C-O stretching vibrations of the esters will appear in the fingerprint region. The aromatic C=C stretching vibrations of the thiophene ring will also be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Molecular Ion (M⁺): The exact mass of this compound (C₁₀H₁₃NO₄S) is 243.0593 g/mol . The nominal mass is 243 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 243.
-
Predicted Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). The fragmentation of the thiophene ring itself can also occur.
Figure 2. Predicted major fragmentation pathways for this compound.
Experimental Protocols: A Self-Validating System
For researchers synthesizing this compound, the following general protocols for spectroscopic analysis are recommended to ensure data integrity.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Conclusion: A Framework for Characterization
This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data for this specific molecule remains elusive in the public domain, the presented analysis, based on established spectroscopic principles and comparison with closely related structures, offers a valuable and scientifically grounded framework for its characterization. Researchers and drug development professionals can utilize this guide to aid in the identification, purity assessment, and structural confirmation of this important synthetic intermediate. The provided protocols also serve as a foundation for generating high-quality, reliable spectroscopic data, contributing to the advancement of research in this field.
References
- While specific experimental data for the title compound is not cited, the principles and comparative data are based on general knowledge from standard organic chemistry and spectroscopy textbooks, as well as data for related compounds found in chemical d
- For general principles of NMR spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- For general principles of IR spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- For general principles of Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007).
-
Data for related compounds can be found in public databases such as PubChem ([Link]) and the Spectral Database for Organic Compounds (SDBS) ([Link]).
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene-3,4-dicarboxylate Derivatives
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of substituted 2-aminothiophene derivatives, compounds of significant interest in medicinal chemistry and materials science. While crystallographic data for Diethyl 2-aminothiophene-3,4-dicarboxylate is not publicly available, this guide will utilize the closely related analogue, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, as a case study to illustrate the experimental workflow and data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and analyzing single-crystal X-ray diffraction data.
Introduction: The Significance of 2-Aminothiophene Scaffolds
Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile synthetic accessibility, primarily through the Gewald reaction, allows for a high degree of functionalization, making them attractive scaffolds in drug discovery.[2][3] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4][5]
The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR). This knowledge is crucial for rational drug design, enabling the optimization of molecular interactions with biological targets.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands meticulous execution. The following sections detail the critical stages, using Diethyl 2,5-diaminothiophene-3,4-dicarboxylate as a representative example.
Synthesis and Crystallization
The synthesis of 2-aminothiophene derivatives is often achieved through a multicomponent condensation reaction.[2] For the case study compound, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a typical synthesis would involve the reaction of appropriate starting materials in the presence of a base.
Obtaining high-quality single crystals is often the most challenging step. The choice of crystallization technique is crucial and is guided by the physicochemical properties of the compound.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) in a clean vial. Gentle heating can be used to aid dissolution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of hours to days, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Caption: General workflow from synthesis to crystal structure analysis.
Data Collection
Single-crystal X-ray diffraction data is collected using a diffractometer. A suitable crystal is mounted on a goniometer head and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined iteratively by least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Crystal Structure Analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
The crystal structure of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CCDC 629679) provides valuable insights into the molecular geometry and intermolecular interactions of this class of compounds.[4]
Table 1: Crystallographic Data for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄N₂O₄S |
| Formula Weight | 258.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.2540(3), 10.1578(3), 46.087(2) |
| α, β, γ (°) | 90, 99.73(3), 90 |
| Volume (ų) | 3864.0(2) |
| Z | 8 |
| Temperature (K) | 220(2) |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R-factor (R_int) | 0.030 |
| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.087 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.[4][5]
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A Guide to the Starting Materials for the Synthesis of Diethyl 2-Aminothiophene-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of medicinal chemistry, providing a scaffold found in a wide array of pharmacologically active compounds. Diethyl 2-aminothiophene-3,4-dicarboxylate is a key intermediate in this class. Its preparation is most effectively achieved through the Gewald three-component reaction, a versatile and reliable one-pot synthesis. This guide provides an in-depth examination of the requisite starting materials, the underlying reaction mechanism, and a detailed protocol, offering field-proven insights for researchers.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a multicomponent condensation that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1][2] The reaction is a powerful tool for building molecular complexity in a single step.
The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[3][4] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final aromatic thiophene ring.[1] The final aromatization of the thiophene ring is the thermodynamic driving force for the entire reaction sequence.[3][5] The choice of each of the three core components is critical for the success of the synthesis, influencing reaction rate, yield, and purity of the final product.
Core Starting Materials and Key Considerations
To synthesize this compound, a specific set of reactants is required to furnish the desired substitution pattern on the thiophene ring.
The Carbonyl Component: Diethyl 2-oxobutanedioate (Diethyl Oxaloacetate)
-
Role: This β-ketoester provides the carbon atoms that will become C4 and C5 of the thiophene ring, along with their respective ethyl carboxylate substituents. Its ketone carbonyl group is the site of the initial nucleophilic attack in the Knoevenagel condensation.
-
Expert Insights: Diethyl oxaloacetate is susceptible to tautomerization and self-condensation. It is crucial to use a high-purity grade or purify it shortly before use. The presence of acidic or basic impurities can catalyze undesirable side reactions, leading to diminished yields. The freshness and purity of this reagent are paramount for a successful reaction.
The Activated Methylene Nitrile: Ethyl Cyanoacetate
-
Role: Ethyl cyanoacetate serves as the source for C2, C3, and the C2-amino group of the thiophene product. The methylene group, activated by the adjacent nitrile and ester groups, is readily deprotonated by the base to form a carbanion, which initiates the Knoevenagel condensation.[6]
-
Expert Insights: The purity of ethyl cyanoacetate is important. While it is generally more stable than diethyl oxaloacetate, it can hydrolyze over time, especially in the presence of moisture. Using a freshly opened bottle or distilling the reagent is recommended for optimal results.
The Sulfur Source: Elemental Sulfur (S₈)
-
Role: Elemental sulfur, typically in its stable octasulfur (S₈) crown form, is the source of the heteroatom for the thiophene ring. The mechanism of sulfur incorporation is complex but involves its reaction with the intermediate formed after the Knoevenagel condensation.[3][4]
-
Expert Insights: Fine sulfur powder ("flowers of sulfur") is preferred due to its high surface area, which facilitates its reaction in the heterogeneous mixture. The sulfur should be dry and free of acidic contaminants. The stoichiometry of sulfur is important; while a slight excess is sometimes used to drive the reaction, a large excess can complicate purification.
The Base Catalyst
-
Role: The base is arguably the most critical component for controlling the reaction pathway. It serves multiple roles:
-
Common Choices & Field Insights:
-
Secondary Amines (Morpholine, Piperidine): These are the most commonly employed and often optimal catalysts for the Gewald reaction.[8] They are strong enough to facilitate the necessary deprotonations but mild enough to avoid saponification (hydrolysis) of the ester groups, a common and detrimental side reaction with stronger bases. Morpholine is frequently cited as the base of choice for this specific transformation.[8]
-
Tertiary Amines (Triethylamine): While also used, triethylamine is generally a weaker base and may lead to slower reaction times.[9] It can be a good choice when working with highly sensitive substrates.
-
Inorganic Bases (Sodium Aluminate, etc.): Some modern protocols have explored solid, recyclable catalysts for greener synthesis, although secondary amines remain the standard for laboratory-scale preparations.[10][11]
-
Visualizing the Workflow: Gewald Synthesis Pathway
The following diagram illustrates the logical flow of the Gewald reaction for the synthesis of this compound.
Caption: Workflow for the Gewald three-component synthesis.
Experimental Protocol: A Validated Method
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl Cyanoacetate
-
Diethyl 2-oxobutanedioate
-
Elemental Sulfur (powder)
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), diethyl 2-oxobutanedioate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 mL).[12]
-
Catalyst Addition: With stirring, slowly add morpholine (or another appropriate base, ~20 mL) to the mixture.[8][12] An exothermic reaction may be observed. The addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-65°C) and maintain for 2-3 hours.[8][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath or allow it to stand overnight in a refrigerator.[12] The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by suction filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.[8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure this compound.[9]
Data Summary: Typical Reaction Parameters
| Component | Role | Molar Ratio | Key Considerations |
| Diethyl Oxaloacetate | Carbonyl source (C4, C5) | 1.0 eq | High purity is essential; prone to degradation. |
| Ethyl Cyanoacetate | Nitrile source (C2, C3, NH₂) | 1.0 eq | Use dry and pure reagent. |
| Elemental Sulfur | Heteroatom source (S1) | 1.0 - 1.2 eq | Use finely powdered form for better reactivity. |
| Morpholine | Base Catalyst | Catalytic to stoichiometric | Controls reaction rate and prevents ester hydrolysis. |
| Ethanol | Solvent | - | A good solvent for reactants and facilitates product precipitation upon cooling. |
Troubleshooting and Optimization
-
Low Yield: This is often traced back to the purity of the diethyl oxaloacetate. Ensure its quality before starting. Incomplete reactions can be addressed by extending the reflux time or slightly increasing the amount of base.
-
Dark-Colored Product: The presence of polymeric sulfur byproducts can lead to discoloration. Thorough washing with cold ethanol and careful recrystallization are key to obtaining a pure, often white to light-yellow crystalline solid.
-
No Precipitation: If the product does not precipitate upon cooling, it may be due to using insufficient solvent or the product being too soluble. The solvent volume can be reduced under vacuum, or the product can be precipitated by adding cold water to the ethanolic solution.
By carefully selecting high-purity starting materials and controlling the reaction conditions, particularly the choice and amount of base, researchers can reliably synthesize this compound as a versatile building block for further drug discovery and development efforts.
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
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Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed.
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Georg Thieme Verlag KG.
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Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Taylor & Francis Online.
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Rasayan J. Chem.
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Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Publications.
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
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The Multifaceted Biological Activities of Diethyl 2-Aminothiophene-3,4-dicarboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatile 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2][3][4][5] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, allows for extensive structural modifications, making it an attractive starting point for drug discovery programs.[2][6][7] This technical guide delves into the significant biological activities of a specific class of these compounds: Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives. We will explore their synthesis, mechanisms of action, and their potential as therapeutic agents in oncology, infectious diseases, and inflammatory conditions, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.
Core Synthesis: The Gewald Reaction
The cornerstone for the synthesis of a vast library of biologically active 2-aminothiophene derivatives is the Gewald multicomponent reaction.[6][7] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine).[1][8] The elegance of this reaction lies in its efficiency and ability to generate highly substituted thiophenes in a single step.
Experimental Protocol: A Representative Gewald Synthesis of a this compound Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the starting ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1 equivalent). Subsequently, add a catalytic amount of a suitable base, such as diethylamine, dropwise.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired this compound derivative.
Caption: A generalized workflow for the Gewald synthesis of this compound derivatives.
Anticancer Activity: A Promising Frontier
A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines.[9][10][11][12][13] Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis, positioning them as promising candidates for the development of novel anticancer agents.[9]
Derivatives have shown significant activity against cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (PANC-1), and various breast cancer cell lines (T47D and MCF-7).[9][12][13] Notably, some of these compounds have exhibited antiproliferative potential comparable or even superior to the standard chemotherapeutic drug, doxorubicin.[9][12] A key finding is that while demonstrating cytotoxicity towards cancer cells, some derivatives have shown a protective effect on non-tumor cell lines, suggesting a degree of selectivity.[9]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Citation |
| 6CN14 | HeLa | Not specified, but high inhibition | Doxorubicin | [9] |
| 7CN09 | PANC-1 | Not specified, but high inhibition | Doxorubicin | [9] |
| Compound 2b | T47D | 2.3 | Doxorubicin (15.5) | [12][13] |
| Compound 2k | T47D | 7.1 | Doxorubicin (15.5) | [12][13] |
| Compound 2l | T47D | 8.6 | Doxorubicin (15.5) | [12][13] |
Table 1: Antiproliferative Activity of Selected this compound Derivatives.
The proposed mechanism of action for the anticancer effects of these derivatives often involves the disruption of the cell cycle.[9] Flow cytometry analyses have indicated that these compounds can interfere with the progression of the cell cycle, thereby preventing cell growth and multiplication in tumor lines.[9]
Caption: Proposed mechanism of anticancer activity for 2-aminothiophene derivatives.
Antimicrobial Properties: A Multi-pronged Attack
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][2][12][14][15]
These compounds have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Proteus vulgaris.[1][14] Furthermore, antifungal activity against strains like Candida albicans has also been reported.[12][15]
| Derivative | Microorganism | Activity (MIC) | Standard | Citation |
| Compound 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | High inhibitory effect | Ampicillin, Streptomycin | [1] |
| Compound 2j | S. aureus, E. coli, C. albicans | High inhibitory effect | Not specified | [12] |
| Compound 4a | S. aureus | Potent activity | Not specified | [14] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives.
Interestingly, some 2-aminothiophene derivatives exhibit their antimicrobial action not by direct bactericidal or bacteriostatic effects, but by acting as efflux pump inhibitors (EPIs).[16] Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, the derivatives can restore the sensitivity of resistant bacterial strains to conventional antibiotics like ciprofloxacin and erythromycin.[16]
Experimental Protocol: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Effects: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties and have shown promising results in both in vitro and in vivo models.[17][18][19]
Several studies have demonstrated the ability of these compounds to inhibit leukocyte migration and reduce edema in models such as carrageenan-induced paw edema in rats.[17] The anti-inflammatory activity of some derivatives has been found to be comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.
| Derivative | Assay | Activity (IC50 or % Inhibition) | Standard | Citation |
| Compound 1 | Leukocyte Migration | IC50: 121.47 µM | - | [17][18] |
| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | Indomethacin (47.73%) | |
| Compounds 29a-d | Carrageenan-induced paw edema | Potent activity | Celecoxib |
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives.
The mechanism underlying the anti-inflammatory effects of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Enzyme Inhibition: A Targeted Approach
The versatility of the 2-aminothiophene scaffold extends to its ability to interact with and inhibit specific enzymes, making it a valuable tool for targeted drug design. Derivatives of this compound have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP-1B) and lactoperoxidase.[12][13][20]
PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[12][13] Certain azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent inhibitory activity against PTP-1B.[12][13]
Lactoperoxidase is an enzyme involved in the innate immune system.[20] Thiophene-2-sulfonamide derivatives have been shown to inhibit this enzyme, with some compounds exhibiting competitive inhibition with low nanomolar IC50 values.[20]
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their straightforward synthesis via the Gewald reaction allows for the generation of large and diverse chemical libraries for screening. The demonstrated efficacy of these compounds in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.
-
Mechanism of action studies: To further elucidate the molecular pathways through which these compounds exert their effects.
-
In vivo efficacy and safety profiling: To evaluate the therapeutic potential of lead compounds in more advanced preclinical models.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.
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Fraga, C. A. M., et al. (2012). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 17(9), 10584-10601. [Link]
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de Aguiar, A. C. V. O., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6525. [Link]
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Malani, K., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 223-232. [Link]
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Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
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Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 69-73. [Link]
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Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-285. [Link]
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Reactivity of the amine group in Diethyl 2-aminothiophene-3,4-dicarboxylate
An In-depth Technical Guide to the Reactivity of the Amine Group in Diethyl 2-aminothiophene-3,4-dicarboxylate
Introduction
This compound is a polysubstituted thiophene that serves as a versatile building block in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence stems from its straightforward synthesis via the Gewald multicomponent reaction, which allows for the rapid construction of the highly functionalized thiophene core.[2][3] The reactivity of this scaffold is largely dictated by the interplay of its constituent functional groups, with the amine group at the C2 position being of paramount importance for subsequent molecular elaborations. This guide provides an in-depth exploration of the chemical behavior of this primary amine group, offering insights into its electronic nature and a practical examination of its key transformations.
Electronic Properties and Basicity of the Amine Group
The nucleophilicity of the amine group in this compound is a product of competing electronic effects. The lone pair of electrons on the nitrogen atom is delocalized into the thiophene ring, contributing to its aromaticity. This delocalization is, however, less pronounced than in the case of aniline, due to the larger size and lower electronegativity of the sulfur atom compared to a carbon atom in a benzene ring.
Furthermore, the thiophene ring, as a whole, is electron-rich and can act as an electron-donating group, which enhances the nucleophilicity of the amine. Conversely, the two ethyl carboxylate groups at the C3 and C4 positions are strongly electron-withdrawing, which tends to decrease the electron density on the thiophene ring and, consequently, on the amine group.
Reactivity Profile of the Amine Group
The primary amine at the C2 position is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.
Acylation
The amine group readily undergoes acylation with acylating agents such as acid anhydrides and acyl chlorides to form the corresponding N-acyl-2-aminothiophene derivatives. This reaction is a robust method for introducing a variety of functional groups and for protecting the amine during subsequent reactions.
Reaction Mechanism: N-Acetylation
The N-acetylation with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid and forming the stable N-acetylated product.
Figure 1: Mechanism of N-acetylation.
Experimental Protocol: N-Acetylation of this compound
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dioxane), add an excess of acetic anhydride (e.g., 5.0 mmol).
-
Heat the reaction mixture to reflux for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to quench the excess acetic anhydride and heat for a further 5 minutes.
-
Upon cooling, the N-acetylated product will often crystallize from the solution.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reaction | Reagents | Conditions | Yield | Reference |
| N-Acetylation | Acetic anhydride | Reflux, 15 min | >90% |
Sulfonylation (Hinsberg Test)
The reaction of a primary amine with benzenesulfonyl chloride in the presence of a base is known as the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[5][6][7][8] For this compound, this test serves as a definitive confirmation of its primary amine nature.
Principle of the Hinsberg Test
The primary amine reacts with benzenesulfonyl chloride to form a sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, which can be deprotonated by the base (e.g., NaOH or KOH) in the reaction mixture, rendering the sulfonamide salt soluble in the aqueous alkaline solution.[7][8][9]
Figure 2: Principle of the Hinsberg test for a primary amine.
Experimental Protocol: Hinsberg Test [6][7]
-
In a test tube, combine a small amount of this compound (approx. 50 mg), 5 mL of 10% aqueous sodium hydroxide solution, and 0.2 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Warm the mixture slightly if no reaction is apparent.
-
Observe the formation of a clear solution, which indicates the formation of the soluble sodium salt of the sulfonamide.
-
To confirm, acidify the clear solution with 10% hydrochloric acid. The protonation of the sulfonamide salt will cause the insoluble sulfonamide to precipitate out of the solution.
Alkylation
The amine group can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, careful control of reaction conditions is necessary to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.
Experimental Protocol: N-Alkylation
-
Dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.1 equivalents), to deprotonate the amine.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Diazotization and Azo Coupling
As a primary aromatic amine, the amine group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[10] These diazonium salts are useful intermediates and can undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds.[11][12][13]
Reaction Mechanism: Diazotization and Azo Coupling
Figure 3: General scheme for diazotization and azo coupling.
Experimental Protocol: Synthesis of an Azo Dye
-
Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 mmol) dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve an electron-rich coupling partner, such as 2-naphthol (1.0 mmol), in an aqueous solution of sodium hydroxide at 0 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Collect the azo dye by filtration, wash thoroughly with cold water, and dry.
Condensation Reactions
The nucleophilic amine group readily participates in condensation reactions with carbonyl compounds to form imines (Schiff bases) and can also be used to construct fused heterocyclic rings.
Formation of Azomethines (Schiff Bases)
The reaction with aldehydes or ketones, typically under acidic catalysis, yields azomethine derivatives. This reaction is often reversible.
Experimental Protocol: Synthesis of an Azomethine [14]
-
Dissolve equimolar amounts of this compound and an appropriate aldehyde (e.g., furaldehyde) in a suitable solvent such as ethanol or toluene.[5][15]
-
Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or trifluoroacetic acid).
-
Heat the mixture to reflux for several hours, often with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting azomethine by recrystallization or column chromatography.
Synthesis of Thieno[2,3-d]pyrimidines
A particularly important transformation in medicinal chemistry is the cyclization of 2-aminothiophenes with one-carbon synthons to form the thieno[2,3-d]pyrimidine scaffold.[16][17][18][19][20] This fused heterocyclic system is a core component of many biologically active molecules.
Reaction Mechanism: Cyclization with Formamide
The reaction with formamide at high temperatures leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-one. The reaction likely proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of ammonia.
Figure 4: Simplified workflow for thieno[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative [18][19]
-
Heat a mixture of this compound (1.0 mmol) and an excess of formamide (e.g., 10 mL) at reflux (approx. 190-210 °C) for 1.5-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or DMF to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
| Reaction | Reagents | Conditions | Yield | Reference |
| Thieno[2,3-d]pyrimidine synthesis | Formamide | Reflux, 1.5 h | ~92% | [18] |
Conclusion
The amine group at the C2 position of this compound is a key functional handle that imparts a rich and versatile reactivity to the molecule. Its moderate nucleophilicity allows for a range of transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions. The ability to readily engage in these reactions, particularly in the construction of complex fused heterocyclic systems like thieno[2,3-d]pyrimidines, underscores the importance of this compound as a privileged scaffold in modern drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to harness the synthetic potential of this valuable building block.
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Bolduc, A., et al. (2013). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o723–o724. [Link]
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Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(11), 8026-8040. [Link]
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El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7705. [Link]
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Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(9), 2167-2179. [Link]
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Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. PMC. [Link]
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ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. Retrieved from [Link]
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Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]
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Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS, 4(2), 743-749. [Link]
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Dufresne, S., et al. (2008). Diethyl 2,5-bis[(1E)-(1H-pyrrol-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. PMC. [Link]
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ResearchGate. (2021). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]
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Haber, M., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-380. [Link]
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Baghdad Science Journal. (2021). Article - Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository. [Link]
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International Journal of Scientific & Engineering Research. (2015). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. IJSER, 6(1), 127-135. [Link]
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ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
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Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Dufresne, S., et al. (2008). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. PubMed Central. [Link]
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Lee, Y., et al. (2008). Nα Selective Acetylation of Peptides. PMC. [Link]
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A Technical Guide to the Solubility of Diethyl 2-aminothiophene-3,4-dicarboxylate in Organic Solvents
Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Diethyl 2-aminothiophene-3,4-dicarboxylate, a key heterocyclic building block in pharmaceutical and materials science research. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile thiophene derivative in their work.
Introduction: The Importance of this compound
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a thiophene core, a primary amine, and two ethyl ester groups, makes it an exceptionally valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, leading to the development of novel therapeutic agents and organic electronics.
The practical utility of this compound in any synthetic or formulation workflow is fundamentally governed by its interaction with various solvents. Solubility dictates the choice of reaction media, influences reaction rates and yields, is the cornerstone of purification techniques like recrystallization, and is a critical parameter in the early stages of drug formulation. An inaccurate assessment of solubility can lead to failed experiments, impure products, and significant delays in development timelines. This guide aims to provide the foundational knowledge required to confidently handle and utilize this compound.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound is a nuanced balance between its polar and non-polar characteristics.
-
Molecular Structure Analysis:
-
Polar Features: The primary amine (-NH₂) group and the carbonyl moieties (C=O) of the two ethyl esters introduce significant polarity. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the esters can act as hydrogen bond acceptors.[3][4] These groups favor interactions with polar solvents.
-
Non-Polar Features: The thiophene ring, an aromatic heterocycle, and the ethyl (-CH₂CH₃) chains of the ester groups contribute to the molecule's non-polar, lipophilic character.[5] These parts of the molecule prefer to interact with non-polar solvents via van der Waals forces.
-
This duality means that the compound is not expected to be exclusively soluble in either highly polar or strictly non-polar solvents. Instead, its solubility will be highest in solvents that can effectively solvate both the polar functional groups and the non-polar backbone.[6]
Predicted Solubility Profile
Based on the structural analysis and established chemical principles, a qualitative solubility profile for this compound can be predicted. While no comprehensive experimental dataset for this specific molecule is publicly available, data from closely related analogs, such as Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (aqueous solubility of 29.9 µg/mL) and Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (aqueous solubility of 4.4 µg/mL), strongly indicate very poor solubility in water.[7][8]
The following table summarizes the predicted solubility in common organic solvents, providing the rationale for each prediction.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the amine and ester groups, while their alkyl portions interact favorably with the non-polar parts of the molecule.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | High | These solvents have strong dipoles that can effectively solvate the polar -NH₂ and -COO- groups. Their organic nature makes them compatible with the thiophene ring and ethyl chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have intermediate polarity and are excellent at dissolving a wide range of organic compounds that possess both polar and non-polar features. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can accept hydrogen bonds, but the overall non-polar character is significant. |
| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-stacking interactions with the thiophene ring can occur, but these solvents are poor at solvating the highly polar amine and ester functional groups. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Poor | These solvents lack any effective mechanism to solvate the polar functional groups, leading to very low solubility.[5] |
| Aqueous | Water | Very Poor | The large, non-polar surface area of the molecule dominates, making it hydrophobic despite the presence of hydrogen-bonding groups.[9][10] |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Low (Slightly Increased) | The basic amine group can be protonated to form a more polar ammonium salt, which may slightly enhance aqueous solubility.[11] |
Standard Protocol for Quantitative Solubility Determination
To move from prediction to precise quantitative data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid in a solvent.[12]
Mandatory Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Materials & Setup:
-
This compound (ensure purity is >98%).
-
Selected organic solvents (HPLC grade or equivalent).
-
Analytical balance, volumetric flasks, and pipettes.
-
Glass vials with PTFE-lined screw caps.
-
Temperature-controlled orbital shaker or agitator.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).
-
-
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent for creating a calibration curve for the analytical instrument.
-
Saturation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means that a visible amount of undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 15 min at 5000 rpm) may be necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles. The filter material should be compatible with the solvent.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent if necessary. Analyze the sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: The determined concentration is the solubility of the compound in that solvent at the specified temperature. Report the results in standard units such as mg/mL or mol/L.
-
Causality and Self-Validation in Experimental Design
-
Why use an excess of solute? This ensures that the solution becomes fully saturated and that the measured concentration represents the true thermodynamic solubility limit, not just the amount that happened to dissolve.
-
Why agitate for 24-48 hours? Dissolution can be a slow process. A prolonged equilibration time is necessary to ensure the system has reached a true equilibrium state. Preliminary experiments (kinetic studies) should be run to confirm that the concentration does not change between, for example, the 24-hour and 48-hour time points. This validates the chosen equilibration time.
-
Why is temperature control critical? Solubility is highly dependent on temperature.[12] Maintaining a constant and precise temperature throughout the experiment is essential for reproducibility and accuracy.
-
Why filter the supernatant? Even visually clear solutions can contain fine particulate matter that would artificially inflate the measured concentration. Filtration ensures that only the truly dissolved solute is being quantified.
Conclusion and Recommendations
This compound exhibits a mixed polarity, making it highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols and ethers, and poorly soluble in non-polar hydrocarbons and water. This profile provides chemists with a range of solvent options for various applications.
-
For Synthesis: Polar aprotic solvents like DMF or DMSO are excellent choices for reaction media.
-
For Purification: Recrystallization is likely effective using a binary solvent system or a single solvent with a steep temperature-solubility gradient, such as ethanol or isopropanol (i.e., soluble when hot, less soluble when cold).
-
For Analysis (e.g., NMR): Deuterated chloroform (CDCl₃) or DMSO-d₆ are highly suitable.
It is strongly recommended that researchers perform quantitative solubility tests, following the protocol outlined herein, for any critical application to obtain precise data relevant to their specific experimental conditions.
Caption: Relationship between molecular structure and solubility.
References
-
TutorChase. How do functional groups affect solubility in organic compounds? [Online] Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Diethyl 2-aminothiophene-3,4-dicarboxylate as a Scaffold for Novel Heterocyclic Synthesis
Introduction: The Strategic Value of the 2-Aminothiophene Core
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the myriad of heterocyclic scaffolds, the 2-aminothiophene ring system stands out as a privileged structure. Its inherent reactivity and steric properties make it an exceptionally versatile building block for the synthesis of fused heterocyclic systems. This guide focuses on a particularly useful derivative, Diethyl 2-aminothiophene-3,4-dicarboxylate, and its application in constructing biologically relevant molecules, with a primary focus on the esteemed thieno[2,3-d]pyrimidine core.
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide range of biological targets.[1][2] This structural mimicry has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS protective properties.[1][3][4] This document provides a detailed exploration of the synthetic pathways originating from this compound, offering both the strategic overview necessary for research planning and the detailed protocols required for laboratory execution.
Core Synthetic Logic: Exploiting Inherent Reactivity
The synthetic utility of this compound is rooted in the strategic placement of its functional groups. The nucleophilic 2-amino group serves as the primary reactive site for initiating cyclization, while the two adjacent electrophilic ethyl carboxylate groups at the 3- and 4-positions are primed for participation in condensation reactions. This arrangement facilitates the construction of fused ring systems through carefully chosen reaction partners.
Caption: Synthetic pathways from this compound.
Strategy 1: Synthesis of the Core Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold
The most fundamental transformation of 2-aminothiophenes is their conversion into the thieno[2,3-d]pyrimidine system. This is often the first step toward creating a library of more complex derivatives. The reaction with single-carbon electrophiles, such as formamide, provides a direct and efficient route to the bicyclic core.
Causality Behind Experimental Choices:
-
Reagent: Formamide serves a dual role as both the reactant, providing the N-C=O unit, and often as the solvent. Its high boiling point allows for the thermal conditions necessary for cyclization.
-
Mechanism: The reaction proceeds via an initial acylation of the nucleophilic 2-amino group by formamide, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks one of the proximal ester carbonyls, eliminating ethanol to form the pyrimidinone ring.
Protocol 1: Synthesis of Ethyl 5-(ethoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10 mmol, 2.57 g).
-
Reaction Setup: Add formamide (40 mL).
-
Thermal Cyclization: Heat the mixture to reflux (approx. 190-210°C) and maintain for 4-6 hours.
-
Expertise & Experience: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The starting material will have a different Rf value than the more polar product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate will typically form.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL) to remove residual formamide.
-
-
Purification:
-
The crude product can be recrystallized from ethanol or a DMF/water mixture to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative as a crystalline solid.
-
Trustworthiness: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The IR spectrum will show a characteristic C=O stretch for the pyrimidinone ring around 1660-1680 cm⁻¹.[5]
-
Strategy 2: Expanding Complexity - Synthesis of Pyridothienopyrimidines
Building upon the 2-aminothiophene core, more complex, multi-ring systems can be constructed. The synthesis of pyridothienopyrimidines, for instance, often involves a cyclocondensation reaction with aldehydes, leading to compounds with significant potential as antimicrobial and anticancer agents.[6][7][8]
Causality Behind Experimental Choices:
-
Reagents: An aromatic aldehyde is used to form the dihydropyrimidine ring. The choice of aldehyde directly influences the substitution pattern on the final molecule.
-
Catalyst: The reaction is often catalyzed by an acid (e.g., glacial acetic acid), which activates the aldehyde carbonyl for nucleophilic attack.
-
Mechanism: This reaction is a type of Pictet-Spengler-like cyclization. The 2-amino group of the thiophene condenses with the aldehyde to form a Schiff base (imine) intermediate. A subsequent intramolecular electrophilic attack from the C-3 position of the thiophene ring onto the imine carbon, followed by oxidation or rearrangement, leads to the fused tricyclic system.
Caption: General mechanism for pyridothienopyrimidine synthesis.
Protocol 2: General Procedure for 2-Aryl-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones
This protocol is adapted from procedures for analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides.[5]
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve the starting 2-aminothiophene derivative (e.g., the amide analog of this compound) (2 mmol) in glacial acetic acid (10 mL).
-
Addition of Aldehyde: Add the appropriate aromatic aldehyde (2 mmol).
-
Reaction: Heat the mixture under reflux for 10-14 hours.
-
Expertise & Experience: The reaction mixture will often change color. Monitor completion by TLC. The product is typically less soluble and may begin to precipitate from the hot acetic acid.
-
-
Isolation:
-
Cool the reaction to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the solid with a small amount of cold glacial acetic acid, followed by diethyl ether to facilitate drying.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as DMF or acetic acid to obtain the pure compound.[5]
-
Trustworthiness: Characterization via ¹H NMR is crucial. A key signal to identify is the singlet for the CH-2 proton of the newly formed ring, typically appearing between δ 5.7 and 6.4 ppm.[5]
-
Data Presentation: Summary of Synthetic Transformations
| Entry | Starting Material | Reagent(s) | Product Class | Typical Yield (%) | Key Spectroscopic Data |
| 1 | This compound | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | 70-85 | IR (cm⁻¹): ~1670 (C=O, pyrimidinone) |
| 2 | 2-Aminothiophene-3-carboxamide analog | Aromatic Aldehyde, Acetic Acid | 2-Aryl-dihydropyridothienopyrimidine | 65-90 | ¹H NMR (δ, ppm): 5.7-6.4 (s, 1H, CH-Ar)[5] |
| 3 | This compound | Phenyl isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidinone | 75-90 | IR (cm⁻¹): ~1200 (C=S) |
Applications in Drug Discovery: A Field of Potential
The heterocycles synthesized from this compound are not merely chemical curiosities; they are potent pharmacophores.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as EGFR and VEGFR-2, which are crucial targets in oncology.[2][8][9]
-
Antimicrobial Agents: The fused ring systems, particularly pyridothienopyrimidines, have demonstrated significant activity against a range of bacterial and fungal strains, including drug-resistant variants.[6][10][11][12] This makes them promising leads in the fight against infectious diseases.
The synthetic versatility of the starting 2-aminothiophene allows for fine-tuning of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable platform for drug development professionals.
References
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Al-Abdullah, E. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 803. [Link][6][8]
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Naguib, B. H., et al. (2019). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Future Medicinal Chemistry, 11(23), 2995-3008. [Link][5]
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Reddy, T. S., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 16(29), 5247-5259. [Link][13]
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Al-Abdullah, E. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed. [Link][8]
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link][9]
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New Thiophene Derivatives as Antimicrobial Agents. ResearchGate. [Link][18]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link][12]
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link][20]
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link][24]
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Synthesis of thieno[2,3-d]pyrimidines 11 and 12. ResearchGate. [Link][26]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link][27]
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Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. MDPI. [Link][28]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link][30]
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A SOLVENTLESSSYNTHESIS OF 2-AMINOTHIOPHENES UNDER ULTRASONIC IRRADIATION. Heteroletters. [Link][32]
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Application Notes and Protocols: The Versatile Role of Diethyl 2-Aminothiophene-3,4-dicarboxylate in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for the development of novel therapeutic agents. Diethyl 2-aminothiophene-3,4-dicarboxylate and its congeners belong to this esteemed class of compounds. The inherent chemical functionalities of this polysubstituted thiophene—a nucleophilic amine, and two electrophilic ester groups—provide a versatile platform for a multitude of chemical transformations, leading to a wide array of heterocyclic systems with significant pharmacological activities.
The 2-aminothiophene core is a well-established bioisostere for a phenyl ring, offering a unique combination of steric and electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] This, coupled with the synthetic accessibility of these scaffolds, primarily through the robust and highly adaptable Gewald reaction, has cemented their importance in contemporary drug discovery programs.[2][3]
This guide provides an in-depth exploration of the synthesis and application of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.
Part 1: Synthesis of the Core Scaffold - The Gewald Reaction
The most convergent and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3]
Underlying Mechanism: A Symphony of Condensation, Addition, and Cyclization
The elegance of the Gewald reaction lies in its one-pot nature, which proceeds through a cascade of well-defined steps. While the exact mechanism of sulfur addition is still a subject of some discussion, the generally accepted pathway involves:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][4]
-
Michael Addition of Sulfur: The base then facilitates the addition of elemental sulfur to the electron-deficient double bond of the Knoevenagel product.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring system.[3]
Caption: Generalized mechanism of the Gewald reaction.
Protocol 1: Classical Gewald Synthesis of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate
This protocol describes a standard procedure for the synthesis of a representative 2-aminothiophene, a close analog of the title compound.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Morpholine (catalyst, ~0.2 equivalents)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of ethyl acetoacetate (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1 eq.) in ethanol, slowly add morpholine (0.2 eq.) at room temperature.
-
The reaction mixture is then gently heated to 40-50°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.
-
The crude product is collected by filtration, washed with cold ethanol, and then with water to remove any residual morpholine.
-
The collected solid is dried and can be further purified by recrystallization from ethanol to yield the pure Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate.
Note on Causality: The choice of a secondary amine like morpholine as a catalyst is crucial as it effectively facilitates both the initial Knoevenagel condensation and the subsequent steps of the reaction cascade. The gentle heating provides the necessary activation energy without promoting side reactions.
Part 2: Applications in Medicinal Chemistry - From Scaffold to Drug Candidate
The true power of this compound lies in its ability to serve as a versatile starting material for the synthesis of a diverse range of biologically active molecules. The strategic modification of its amino and ester functionalities has led to the discovery of potent agents in oncology, infectious diseases, and metabolic disorders.
Application Area 1: Oncology
Derivatives of the 2-aminothiophene scaffold have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[5][6] A common strategy involves the derivatization of a related compound, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), to generate Schiff bases (azomethines) with potent anticancer effects.[5][6]
Caption: Workflow for the synthesis and evaluation of anticancer azomethine derivatives.
This protocol is adapted from the work of Bozorov et al. and describes the synthesis of Schiff base derivatives of DDTD.[5][6]
Materials:
-
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) (1 equivalent)
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-furaldehyde) (1-2 equivalents)
-
n-Butanol (solvent)
Procedure:
-
Dissolve an equimolar quantity of DDTD and the desired aromatic aldehyde in n-butanol.
-
Reflux the reaction mixture for approximately 40 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold n-butanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by flash chromatography.[7]
Studies have shown that the nature of the substituent on the aromatic aldehyde plays a critical role in the anticancer potency of the resulting azomethine.[5]
| Substituent on Aromatic Ring | Relative Anticancer Activity | Rationale |
| Electron-withdrawing groups (e.g., -NO2, halogens) | High | Enhances the electrophilicity of the azomethine carbon, potentially leading to stronger interactions with biological targets. |
| Electron-donating groups (e.g., -OCH3, -CH3) | Moderate to Low | May reduce the binding affinity to the target. |
| Heterocyclic aldehydes (e.g., nitrofurfural) | High | Can introduce additional hydrogen bonding interactions and favorable steric properties.[5][6] |
Table 1: Summary of SAR for Anticancer Azomethine Derivatives of DDTD.
Several of these compounds have demonstrated potent activity against breast cancer cell lines (T47D and MCF-7) and cervical cancer cells (HeLa), with some derivatives showing IC50 values lower than the standard chemotherapeutic drug, Doxorubicin.[5][6]
Application Area 2: Antimicrobial Agents
The same azomethine derivatives of DDTD that exhibit anticancer properties have also been found to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]
The synthesized compounds are typically screened for their minimum inhibitory concentration (MIC) against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6] The results from these studies indicate that derivatives containing a nitrofurfural moiety exhibit broad-spectrum antimicrobial effects.[5]
Application Area 3: Metabolic Diseases and Kinase Inhibition
The versatility of the 2-aminothiophene scaffold extends to the development of enzyme inhibitors for the treatment of metabolic diseases and cancer.
-
Anti-diabetic Agents: A related scaffold, Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate, is a key intermediate in the synthesis of novel pyrazolo-pyrimidinones that act as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes.[8] Additionally, some DDTD derivatives have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), another important target in diabetes and obesity.[5][6]
-
Kinase Inhibitors: The 2-aminothiophene core has been successfully utilized to construct potent kinase inhibitors. For instance, N-phenylthieno[2,3-d]pyrimidin-4-amines, synthesized from Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate, have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[8][9]
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities. They are readily synthesized from 2-aminothiophene-3-carboxylates.
Materials:
-
This compound or a similar 2-aminothiophene-3-carboxylate (1 equivalent)
-
Formamide or a suitable one-carbon synthon (e.g., triethyl orthoformate)
-
Reaction conditions may vary (e.g., thermal, microwave irradiation)[10]
Procedure (Conceptual):
-
The 2-aminothiophene-3-carboxylate is reacted with a one-carbon source, such as formamide, under heating.
-
This reaction leads to the cyclization and formation of the pyrimidine ring fused to the thiophene core.
-
The resulting thieno[2,3-d]pyrimidin-4-one can be further functionalized, for example, by chlorination followed by nucleophilic substitution to introduce various amine side chains, allowing for the fine-tuning of biological activity.[11]
Caption: Synthetic pathway to Thieno[2,3-d]pyrimidine derivatives.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a gateway to a vast chemical space populated with molecules of profound biological significance. The synthetic tractability of this scaffold, primarily through the Gewald reaction, allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The demonstrated success of its derivatives in oncology, infectious diseases, and metabolic disorders underscores its privileged status.
Future research will likely focus on leveraging this versatile scaffold to tackle emerging therapeutic challenges, including the development of agents against drug-resistant pathogens and novel kinase inhibitors for precision oncology. The continued application of innovative synthetic methodologies, such as flow chemistry and multicomponent reactions under green conditions, will undoubtedly accelerate the journey of 2-aminothiophene-based compounds from the laboratory to the clinic.
References
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Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]
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ResearchGate. (n.d.). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]
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PubMed. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(7), 8094-8106. [Link]
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Dufresne, S., et al. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1933. [Link]
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LookChem. (n.d.). DIETHYL 5-AMINO-3-METHYL-2,4-THIOPHENEDICARBOXYLATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Gellis, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]
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Reddy, C. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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Indian Journal of Advances in Chemical Science. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Retrieved from [Link]
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SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Retrieved from [Link]
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Application Note: Diethyl 2-Aminothiophene-3,4-dicarboxylate as a Versatile Building Block for Advanced Dye Synthesis
Introduction
In the vast landscape of synthetic chemistry, heterocyclic compounds form the bedrock for many functional materials. Among these, diethyl 2-aminothiophene-3,4-dicarboxylate stands out as a uniquely versatile and powerful building block, particularly in the realm of dye synthesis. Its thiophene core, adorned with a nucleophilic amino group and two strategically placed ester functionalities, offers a rich playground for chemical transformations. This multi-functional nature allows for the construction of a diverse array of chromophores, ranging from traditional azo dyes to complex polymethine and merocyanine systems.[1][2][3]
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the fundamental chemistry of this precursor, provide detailed, field-proven protocols for its application, and explain the causality behind critical experimental choices. The aim is to equip scientists with the knowledge to not only replicate these methods but also to innovate and design novel functional dyes for applications in textiles, organic electronics, and biomedical imaging.[4]
Strategic Importance and Physicochemical Profile
The synthetic utility of this compound is rooted in the Gewald reaction, a classic multicomponent reaction that allows for the efficient assembly of highly substituted 2-aminothiophenes.[2][5][6] This accessibility, combined with the compound's inherent reactivity, makes it a cornerstone precursor. The amino group serves as a primary handle for diazotization, opening the door to the expansive world of azo dyes, while the ester groups can be further modified to fine-tune solubility and other physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 245.26 g/mol |
| Appearance | Pale yellow to brown crystalline powder |
| Melting Point | 75-79 °C |
| CAS Number | 4815-30-9 |
| Key Reactive Sites | C2-Amino (Nucleophilic), C3/C4-Esters (Electrophilic), Thiophene Ring (Aromatic) |
Core Synthetic Pathways and Methodologies
The transformation of this compound into functional dyes primarily follows two major pathways: diazotization-coupling reactions and condensation reactions. The choice of pathway is dictated by the desired final dye structure and its intended application.
General Synthetic Workflow
The following diagram illustrates the principal synthetic routes starting from the aminothiophene precursor.
Caption: Key synthetic routes from the aminothiophene building block.
Protocol 1: Synthesis of a Thiophene-Based Azo Disperse Dye
This protocol details a robust procedure for synthesizing a vibrant red azo dye suitable for polyester fabrics. The methodology leverages the classic diazotization of the aminothiophene followed by coupling to an activated aromatic partner. Thiophene-based azo dyes are of significant commercial and academic interest due to their bright colors and good fastness properties.[4][7][8]
Rationale and Scientific Principles
The diazotization of the weakly basic 2-aminothiophene requires carefully controlled, cold, acidic conditions to form the corresponding diazonium salt. The temperature must be maintained between 0-5 °C to prevent the highly reactive diazonium intermediate from decomposing. The subsequent azo coupling is an electrophilic aromatic substitution reaction. The electron-rich coupling component (N,N-diethylaniline) is attacked by the electrophilic diazonium salt to form the stable azo linkage (-N=N-), which is the primary chromophore of the dye.
Materials and Reagents
-
This compound (1.0 eq, 2.45 g)
-
Sodium nitrite (NaNO₂) (1.1 eq, 0.76 g)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-diethylaniline (1.0 eq, 1.49 g)
-
Sodium Acetate (Anhydrous)
-
Ethanol
-
Deionized Water
-
Ice
Step-by-Step Experimental Procedure
-
Preparation of the Diazo Component:
-
In a 250 mL three-necked flask, suspend 2.45 g (10 mmol) of this compound in 30 mL of a 1:1 mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.
-
Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the thiophene suspension over 20 minutes, ensuring the temperature never exceeds 5 °C.
-
Stir the resulting clear, pale-yellow solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Preparation of the Coupling Component:
-
In a separate 600 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 15 mL of ethanol. Add 50 mL of water and a few drops of HCl to ensure complete dissolution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous, vigorous stirring.
-
A deep red color should develop immediately.
-
After the addition is complete, slowly add a 20% aqueous solution of sodium acetate until the pH of the mixture reaches 4-5. This neutralizes the excess mineral acid and facilitates the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 2 hours to ensure maximum precipitation of the dye.
-
-
Isolation and Purification:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake extensively with cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Dry the crude dye in a vacuum oven at 50 °C overnight.
-
For higher purity, the dye can be recrystallized from an ethanol/water mixture.
-
Expected Results
The procedure should yield a deep red crystalline solid. The photophysical properties can be analyzed by dissolving a small sample in a suitable solvent like toluene or ethanol.
Table 2: Typical Characterization Data
| Analysis | Expected Outcome |
| Yield | 80-90% |
| UV-Vis (in Toluene) | λ_max ≈ 480-530 nm[7] |
| FT-IR (KBr Pellet) | ~1700-1720 cm⁻¹ (Ester C=O stretch), ~1400-1450 cm⁻¹ (Azo N=N stretch) |
| ¹H NMR | Signals corresponding to aromatic protons, ethyl ester groups, and N-ethyl groups. |
Protocol 2: Synthesis of a Merocyanine Dye via Knoevenagel Condensation
This protocol demonstrates the synthesis of a donor-π-acceptor type merocyanine dye. These dyes are of great interest for applications in nonlinear optics and as sensitizers in solar cells. The key transformation is the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound and an aldehyde.[9][10][11]
Rationale and Scientific Principles
In this reaction, the C5 position of the this compound, while not a classic "active methylene" group, is sufficiently activated by the adjacent sulfur atom and electron-withdrawing ester groups to undergo condensation. A basic catalyst, piperidine, is used to facilitate the deprotonation and subsequent nucleophilic attack on the aldehyde's carbonyl carbon. The reaction is driven to completion by the removal of water, forming a thermodynamically stable conjugated system.
Knoevenagel Condensation Mechanism
Caption: Mechanism of base-catalyzed Knoevenagel condensation.
Materials and Reagents
-
This compound (1.0 eq, 2.45 g)
-
4-(Dimethylamino)benzaldehyde (1.0 eq, 1.49 g)
-
Piperidine (catalytic amount, ~0.2 mL)
-
Toluene
-
Hexane
-
Ethyl Acetate
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2.45 g (10 mmol) of this compound, 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde, and 50 mL of toluene.
-
Add 0.2 mL of piperidine to the mixture.
-
-
Condensation Reaction:
-
Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
-
Isolation and Purification:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid will be a deeply colored material.
-
Purify the product using column chromatography on silica gel. Start with pure hexane as the eluent and gradually increase the polarity by adding ethyl acetate. The desired product will typically elute as a distinct colored band.
-
Combine the pure fractions and remove the solvent to yield the final merocyanine dye.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Azo Dye Precipitation | Decomposition of diazonium salt (temperature too high). | Ensure the temperature for diazotization and coupling is strictly maintained at 0-5 °C. Use the diazonium salt immediately. |
| Incorrect pH for coupling. | Check and adjust the pH to 4-5 after mixing the components. An overly acidic or basic medium can inhibit the coupling reaction. | |
| Knoevenagel Reaction Stalls | Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly and that the reflux is vigorous enough to form the azeotrope. |
| Catalyst deactivation. | Use freshly opened piperidine. If necessary, a slightly larger catalytic amount can be added. | |
| Multiple Spots on TLC | Incomplete reaction or side-product formation. | Increase reaction time. For purification, a careful column chromatography with a shallow solvent gradient is recommended. |
Conclusion
This compound is a testament to the power of well-designed molecular building blocks. Its predictable reactivity and the robustness of the associated synthetic protocols make it an invaluable precursor for creating a vast library of functional dyes. By mastering the fundamental diazotization and condensation reactions detailed in this guide, researchers can unlock a world of color and functionality, paving the way for next-generation materials in diverse scientific and technological fields.
References
-
Sabnis, R. W. (2010). The Gewald reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 209-246). John Wiley & Sons, Inc. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Bedford, S. B., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11949–11959. [Link]
-
Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Saeed, A., et al. (2014). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Molecules, 19(11), 18367-18384. [Link]
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LookChem. (n.d.). 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. LookChem. [Link]
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Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of the Serbian Chemical Society, 67(1), 1-17. [Link]
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Abdelmajeed, A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]
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Kumar, V., & Kumar, S. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [Link]
-
Dickey, J. B., & Towne, E. B. (1953). Azo Dyes from Substituted 2‐Aminothiophenes. Journal of the Society of Dyers and Colourists, 69(4), 115-119. [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]
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Paternina, A. D., et al. (2021). Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. The Journal of Physical Chemistry C, 125(10), 5769–5781. [Link]
-
Fadnavis, N. W., et al. (2014). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of Molecular Catalysis B: Enzymatic, 107, 141-145. [Link]
-
ResearchGate. (n.d.). Review articles in Knoevenagel Condensation. ResearchGate. [Link]
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Synthesis of Diethyl 2-Aminothiophene-3,4-dicarboxylate Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional organic materials. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The versatility of the thiophene ring, coupled with the synthetic accessibility provided by methods such as the Gewald reaction, makes it a cornerstone for the development of novel molecular entities. This guide provides a detailed protocol for the synthesis of a specific class of these compounds: diethyl 2-aminothiophene-3,4-dicarboxylate derivatives, which are valuable intermediates for further chemical elaboration.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[1] The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] This reaction has been a mainstay in heterocyclic chemistry for decades due to its operational simplicity and the ready availability of the starting materials.[2]
Mechanistic Insights
The mechanism of the Gewald reaction is understood to proceed through a series of well-defined steps, providing a logical framework for optimizing reaction conditions.[3]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate.[1][3] The choice of base is crucial at this stage to facilitate the deprotonation of the α-cyanoester without promoting unwanted side reactions.
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1]
Caption: Generalized mechanism of the Gewald reaction.
Protocol: Synthesis of Diethyl 2-Amino-5-methylthiophene-3,4-dicarboxylate
While the direct synthesis of this compound via a standard Gewald protocol is challenging due to the required substitution pattern, a closely related derivative, diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate, can be synthesized. This compound serves as a valuable starting point for further functionalization. The following protocol is a representative procedure.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (11.8 mL) | 0.1 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (15.2 mL) | 0.1 |
| Elemental Sulfur | S | 32.07 | 3.2 g | 0.1 |
| Piperidine | C₅H₁₁N | 85.15 | 8.5 g (9.8 mL) | 0.1 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Base: To the stirred suspension, add piperidine (8.5 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate as a crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis.
Variations and Considerations
The Gewald reaction is highly versatile, and its outcome can be influenced by several factors:
-
Catalyst: While morpholine and piperidine are commonly used, other organic bases such as triethylamine can also be employed.[5] The choice of base can affect reaction rates and yields.
-
Solvent: Ethanol and methanol are typical solvents, but other polar solvents like dimethylformamide (DMF) can be used, especially for less reactive substrates.[6]
-
Reaction Conditions: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1]
-
Starting Materials: The use of different ketones, aldehydes, and active methylene compounds allows for the synthesis of a wide variety of substituted 2-aminothiophenes.[7] For instance, using an α-cyanoacetamide instead of an α-cyanoester will yield a 3-carboxamide derivative.
Troubleshooting
-
Low Yield: Incomplete reaction is a common issue. Ensure all reagents are pure and dry. The reaction time may need to be extended, or a stronger base or higher temperature might be necessary.
-
Side Product Formation: The Knoevenagel condensation can sometimes be reversible or lead to side products. Careful control of the reaction temperature and the rate of base addition can minimize this.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative for purification.
Conclusion
The synthesis of this compound derivatives, while not directly achievable through a standard Gewald protocol, can be approached through modifications of this versatile reaction or by using closely related, synthetically accessible analogues. The provided protocol for a 5-methyl substituted derivative offers a practical entry point into this class of compounds. A thorough understanding of the reaction mechanism and the influence of various parameters is essential for successfully synthesizing and exploring the potential of these valuable heterocyclic building blocks in drug discovery and materials science.
References
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Babu, V. R., et al. (2013). Transesterification of trimethyl orthoacetate: an efficient protocol for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles. Tetrahedron Letters, 54(10), 1274-1278. Available at: [Link]
-
Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Kalariya, P. D., et al. (2015). Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites. Journal of Mass Spectrometry, 50(12), 1386-1398. Available at: [Link]
- Mobinikhaledi, A., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 21(9), 7399-7404.
-
Narlawar, R., et al. (2010). Synthesis and biological evaluation of novel 2-aminothiophene derivatives as potent adenosine A1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7040-7043. Available at: [Link]
-
Nguyen, T. B., et al. (2020). A DABCO-Catalyzed Domino Reaction of α-Cyano-β-aryl-β-aminoacrylates with Chalcones and Elemental Sulfur for the Synthesis of Polysubstituted 2-Aminothiophenes. The Journal of Organic Chemistry, 85(15), 9897-9905. Available at: [Link]
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Park, J., et al. (2012). The adenosine A1 receptor agonist, PD 81,723, protects against renal ischemia-reperfusion injury. Journal of Surgical Research, 178(2), 857-864. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.
- Shafighi, M., et al. (2018). MgO–CeO2 nanocomposite as a highly efficient catalyst for the one-pot, three-component synthesis of 2-aminothiophenes.
-
Thakur, V. V., et al. (2007). Broad-spectrum antiviral activity of a novel 2-aminothiophene derivative. Antiviral Research, 73(3), 189-196. Available at: [Link]
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Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]
- Zeng, B. B., et al. (2016). A catalyst-free synthesis of 2-aminothiophenes from 4-thiazolidinones. RSC Advances, 6(89), 86457-86461.
-
Tilyabaev, Z., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. Available at: [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Diethyl 2-aminothiophene-3,4-dicarboxylate Analogs
Authored by a Senior Application Scientist
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of Diethyl 2-aminothiophene-3,4-dicarboxylate analogs as potential anticancer agents. This document provides not only detailed, step-by-step protocols for the synthesis and biological evaluation of these compounds but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible research workflow.
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their ability to exhibit a wide range of biological activities, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3] Specifically, analogs derived from Diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against various cancer cell lines, making them a promising foundation for the development of novel cancer therapeutics.[4][5][6]
This guide is structured to lead researchers from the initial synthesis of novel analogs through rigorous in vitro and in vivo testing, culminating in data interpretation that can inform the design of next-generation compounds.
Part 1: Synthesis of this compound Analogs
The foundation of this research lies in the chemical synthesis of novel analogs. The this compound core is typically synthesized via the Gewald reaction, a multicomponent condensation that is efficient for creating highly substituted thiophenes.[7][8] This core structure is exceptionally versatile, with the amino group at the 2-position serving as a prime handle for further chemical modification to generate a diverse library of derivatives, such as azomethines (Schiff bases).[4][9]
General Synthetic Workflow
The general strategy involves a two-step process: first, the synthesis of the core thiophene scaffold, followed by the diversification through reactions at the amine functional group.
Caption: General workflow for the synthesis of this compound analogs.
Protocol: Synthesis of Azomethine Derivatives
-
Dissolve the Core: In a round-bottom flask, dissolve one molar equivalent of the synthesized this compound core in absolute ethanol.
-
Add Aldehyde: To this solution, add one molar equivalent of the desired substituted aromatic aldehyde.
-
Catalyze: Add 2-3 drops of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Isolate Product: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate (the azomethine derivative) is collected by filtration.
-
Purify: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
-
Characterize: Confirm the structure of the synthesized analog using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[4][5]
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays provide the initial, crucial data on the biological activity of the synthesized analogs, allowing for the rapid screening of large numbers of compounds to identify promising candidates.[10][11][12]
Cell Viability and Cytotoxicity Assays
The primary goal of these assays is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). This value is a key metric for comparing the potency of different analogs.[13] Viable cells with active metabolism can reduce tetrazolium salts into colored formazan products, a principle that forms the basis of MTT, XTT, and MTS assays.[14][15]
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Measure Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
These assays are advantageous as they produce a soluble formazan product, simplifying the protocol by removing the solubilization step.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Add XTT/MTS Reagent: Prepare the XTT/MTS labeling mixture according to the manufacturer's instructions (typically by mixing the tetrazolium salt with an electron-coupling reagent). Add 20-50 µL of this mixture to each well.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Read the absorbance directly at 450-490 nm.
-
Data Analysis: Calculate IC₅₀ values as described for the MTT assay.
Caption: Experimental workflow for in vitro cell viability assays.
Summarize the results in a table for clear comparison of compound potency across different cancer cell lines.
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| Analog 1 | 4-Nitrobenzylidene | 2.3 | 5.1 | 7.8 |
| Analog 2 | 4-Chlorobenzylidene | 12.1 | 15.4 | 18.2 |
| Analog 3 | 4-Methoxybenzylidene | 25.6 | 30.1 | 35.5 |
| Doxorubicin | Positive Control | 0.9 | 1.2 | 1.5 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[4][5][6]
Apoptosis Induction Assays
A hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[12] This can be assessed by detecting changes in the cell membrane and the activation of key apoptotic proteins.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17][18]
-
Cell Treatment: Culture and treat cells with the thiophene analogs at their respective IC₅₀ concentrations for 24-48 hours in 6-well plates.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes.[17]
-
Wash: Wash the cells twice with ice-cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Stain: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Viable cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[16]
Caption: A potential intrinsic signaling pathway for apoptosis induced by thiophene analogs.
Western blotting provides a robust method to detect the expression and cleavage of key proteins in the apoptotic cascade, such as caspases and Poly (ADP-ribose) polymerase (PARP).
-
Prepare Lysates: After treating cells with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Block: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[19]
Cell Cycle Analysis
Many anticancer drugs exert their effect by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M) and preventing cell proliferation.[20] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content and determine the cell cycle distribution of a cell population.[21]
-
Cell Treatment: Treat cells with the thiophene analogs at their IC₅₀ concentrations for 24 hours.
-
Harvest Cells: Collect and wash the cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.[22]
-
Wash: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Stain: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[21][22]
-
Incubate: Incubate for 30 minutes at room temperature in the dark.
-
Analyze: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Analyze the data using cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[3][19]
Caption: Standard workflow for an in vivo xenograft study to evaluate antitumor efficacy.
Part 4: Conclusion and Future Directions
The protocols detailed in this guide provide a systematic framework for the synthesis and comprehensive evaluation of this compound analogs as potential anticancer agents. By integrating data from chemical synthesis, in vitro cell-based assays, and in vivo efficacy models, researchers can effectively identify lead compounds.
The results from these studies will also illuminate the Structure-Activity Relationships (SAR), providing critical insights into how specific chemical modifications influence biological activity. [23][24]This knowledge is paramount for the rational design of more potent, selective, and less toxic thiophene-based therapeutics, ultimately advancing the fight against cancer.
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Application Notes and Protocols for Antimicrobial Screening of Diethyl 2-aminothiophene-3,4-dicarboxylate Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance poses a significant threat to global health. The dwindling efficacy of existing antibiotics necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] Compounds such as Diethyl 2-aminothiophene-3,4-dicarboxylate and its analogues represent a fertile ground for the development of next-generation antimicrobial agents.[4]
This guide provides a comprehensive framework for the initial antimicrobial screening of these synthetic compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental design. Our approach emphasizes a tiered screening process, beginning with primary assays to determine the spectrum of activity and potency, followed by secondary assays to assess selectivity and potential for therapeutic application.
Part 1: Primary Antimicrobial Screening – Establishing a Bioactivity Profile
The initial phase of screening aims to identify whether the this compound compounds possess antimicrobial activity and to quantify their potency against a panel of clinically relevant microorganisms. The two most common and robust methods for this primary evaluation are the broth microdilution and disk diffusion assays.[5]
Broth Microdilution Method: Quantifying Potency
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[7][8] This method is favored for its efficiency, conservation of reagents, and the quantitative nature of its results, which are essential for structure-activity relationship (SAR) studies.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and reservoirs
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiophene compound in DMSO (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve a starting concentration for serial dilutions. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the starting compound solution to the first well of each row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[6][7] This can be assessed visually or by reading the optical density at 600 nm.
Disk Diffusion Assay: A Qualitative Screening Tool
The Kirby-Bauer disk diffusion test is a qualitative method that provides a preliminary assessment of a compound's antimicrobial activity.[11][12] It is a cost-effective and straightforward technique for screening a large number of compounds.[13]
Principle: A paper disk impregnated with the test compound is placed on an agar plate swabbed with a microbial lawn. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[14]
This protocol follows the CLSI guidelines for disk diffusion testing.[15][16]
Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.[11]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the thiophene compound onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., ampicillin).
-
Negative Control: A disk impregnated with the solvent used to dissolve the compound (e.g., DMSO).
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Part 2: Determining the Nature of Antimicrobial Action
Once a compound has demonstrated inhibitory activity (a determined MIC), the next critical step is to ascertain whether it is bactericidal/fungicidal (kills the microorganism) or bacteriostatic/fungistatic (inhibits its growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][17] The MFC is the equivalent for fungal organisms. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17]
This protocol is a direct extension of the MIC assay.[18]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipettes or loops
Procedure:
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
| Parameter | Description | Significance |
| MIC | Minimum Inhibitory Concentration | Quantifies the potency of the compound. |
| MBC/MFC | Minimum Bactericidal/Fungicidal Concentration | Differentiates between microbicidal and microbistatic activity. |
| MBC/MIC Ratio | Ratio of MBC to MIC | A ratio ≤ 4 is indicative of bactericidal activity. |
Part 3: Assessing Selectivity and Safety
A promising antimicrobial candidate must not only be effective against pathogens but also safe for the host. Therefore, assessing the cytotoxicity of the this compound compounds against mammalian cells is a crucial step in the screening cascade.
Cytotoxicity Screening: The MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell viability.[19] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for MTT-based cytotoxicity assessment.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the thiophene compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
The Therapeutic Index: A Measure of Selectivity
The therapeutic index (TI) is a quantitative measure of the selectivity of a compound. It is calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration.
TI = IC₅₀ / MIC
A higher TI value is desirable, as it indicates that the compound is toxic to microorganisms at concentrations that are significantly lower than those that are toxic to mammalian cells.
Conclusion
The protocols outlined in this guide provide a robust and systematic approach to the initial antimicrobial screening of this compound compounds. By following this tiered approach, researchers can efficiently identify promising lead compounds, quantify their potency and spectrum of activity, and obtain an early assessment of their safety profile. This foundational data is critical for guiding further preclinical development and optimizing the therapeutic potential of this important class of synthetic compounds.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis. Available at: [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]
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ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Bibliomed. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Determination of minimum inhibitory concentrations. PubMed. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
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Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals. Available at: [Link]
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Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PubMed. Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
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Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
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Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate. Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
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Cytotoxic assays. (A) MTT assay for cell viability. ResearchGate. Available at: [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]
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SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. Available at: [Link]
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Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Science. Available at: [Link]
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Application Notes & Protocols: Diethyl 2-Aminothiophene-3,4-dicarboxylate as a Cornerstone for Enzyme Inhibitor Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. Diethyl 2-aminothiophene-3,4-dicarboxylate stands out as a highly versatile and valuable starting material. Its intrinsic structural features—an electron-rich thiophene ring coupled with an ortho-amino ester functionality—make it an ideal precursor for the construction of fused heterocyclic systems. Foremost among these is the thieno[2,3-d]pyrimidine scaffold, a privileged structure in numerous pharmacologically active agents. This guide provides an in-depth exploration of the synthesis of potent enzyme inhibitors, particularly protein kinase inhibitors, using this foundational thiophene derivative. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present structure-activity relationship (SAR) data to offer a comprehensive resource for researchers in drug development.
Part 1: The Gateway Transformation: Synthesis of the Thieno[2,3-d]pyrimidine Core
The primary utility of this compound lies in its efficient conversion to the thieno[2,3-d]pyrimidine ring system. This bicyclic heterocycle serves as a bioisostere for purine, enabling it to effectively compete with adenosine triphosphate (ATP) for the binding site of many protein kinases. The most direct method for this transformation is a condensation and cyclization reaction with a one-carbon synthon, such as formamide or urea.
Causality of the Reaction
The reaction with formamide proceeds via an initial acylation of the nucleophilic amine, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks one of the proximal ester carbonyls, leading to the elimination of ethanol. Subsequent tautomerization yields the stable aromatic thieno[2,3-d]pyrimidin-4-one. This one-pot reaction is a robust and high-yielding method to construct the core scaffold.
Protocol 1: Synthesis of Diethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate
This protocol details the foundational cyclization.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
Combine this compound (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 180-200°C) for 2 to 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]
Visualization: Core Scaffold Synthesis
Caption: Synthesis of the core thieno[2,3-d]pyrimidine scaffold.
Part 2: Application in Kinase Inhibitor Synthesis
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[3] By modifying the 2- and 4-positions of the ring, chemists can achieve high potency and selectivity for specific kinase targets.
General Synthetic Strategy for Kinase Inhibitors
A common and effective strategy involves a two-step process starting from the thieno[2,3-d]pyrimidin-4-one core:
-
Chlorination: The hydroxyl group at the 4-position is converted to a chloro group, a versatile leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is reacted with various nucleophiles (typically amines) to introduce diverse side chains that can interact with specific residues in the kinase active site.
Protocol 2: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate
Causality: Phosphorus oxychloride (POCl₃) is a potent chlorinating and dehydrating agent. It effectively replaces the C4-hydroxyl group of the pyrimidinone with a chlorine atom, transforming it into a highly reactive electrophile primed for SNAr reactions.[4]
Materials:
-
Thieno[2,3-d]pyrimidin-4-one derivative (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or another high-boiling inert solvent
-
Ice, Saturated sodium bicarbonate solution
Procedure:
-
To a flask containing the thieno[2,3-d]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (around 110°C) for 4 to 8 hours, until TLC indicates the consumption of the starting material.[4]
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with ample water and dry it under vacuum. This 4-chloro intermediate is often used in the next step without further purification.
Protocol 3: SNAr for Final Inhibitor Synthesis (Example: Anilino Derivatives)
Causality: The electron-withdrawing nature of the pyrimidine ring and the thiophene sulfur atom activates the C4 position for nucleophilic attack. An appropriate amine nucleophile can readily displace the chloride leaving group to form the final, functionalized inhibitor. The choice of amine is critical for determining the inhibitor's potency and selectivity.[5]
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine intermediate (from Protocol 2)
-
Substituted aniline (or other amine nucleophile)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA) or acid catalyst (e.g., HCl)
Procedure:
-
Dissolve the 4-chloro intermediate (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent like isopropanol.
-
Add a catalytic amount of concentrated HCl or a stoichiometric amount of a non-nucleophilic base like DIPEA.
-
Heat the mixture to reflux for 6 to 24 hours. Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If so, collect it by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure inhibitor.
Visualization: General Kinase Inhibitor Synthesis Workflow
Caption: General workflow for synthesizing thieno[2,3-d]pyrimidine kinase inhibitors.
Part 3: Structure-Activity Relationship (SAR) and Data
The development of potent inhibitors is an iterative process guided by SAR studies. Small changes to the substituents on the thieno[2,3-d]pyrimidine scaffold can lead to significant differences in biological activity.
Case Study: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Thieno[2,3-d]pyrimidines have been developed as potent EGFR inhibitors, with activity against both wild-type (WT) and clinically relevant mutant forms like T790M.[5]
| Compound ID | R1 (at C2-phenyl) | R2 (at C4-anilino) | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| A | H | 3-ethynyl | 5.2 | 48.5 |
| B | 4-OCH₃ | 3-ethynyl | 1.8 | 15.3 |
| C | H | 3-chloro-4-fluoro | 7.5 | 92.1 |
| D | 4-OCH₃ | 3-chloro-4-fluoro | 2.5 | 22.4 |
| Data presented is representative of trends observed in the field.[5] |
SAR Insights:
-
C2 Position: The presence of a small, electron-donating group like a methoxy (OCH₃) group at the 4-position of the C2-phenyl ring consistently enhances potency against both WT and mutant EGFR (compare A vs. B and C vs. D).[5]
-
C4 Position: The nature of the anilino substituent is critical for targeting the ATP-binding pocket. Small, hydrophobic groups like ethynyl or halogenated phenyl rings are often favored.
Part 4: Biological Evaluation and Assay Protocols
Synthesizing a compound is only half the battle; its biological activity must be rigorously validated. This involves assessing its ability to inhibit the target enzyme and its effect on cells.
Mechanism of Inhibition
Most thieno[2,3-d]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors .[6] They bind reversibly to the ATP-binding pocket of the kinase, preventing the enzyme from binding its natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins. Understanding the mechanism of action is crucial for optimizing drug candidates.[7][8]
Protocol 4: General In-Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds (in DMSO)
-
ATP
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Serially dilute the synthesized inhibitors in DMSO and add them to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate assay buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent ATP detection reagent to all wells. This reagent lyses any cells (if applicable) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.
-
Signal Reading: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Visualization: Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PMC - PubMed Central. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). PubMed. [Link]
-
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. (2014). PubMed. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). MDPI. [Link]
-
Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Indian Journal of Advances in Chemical Science. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (n.d.). SciELO. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). ResearchGate. [Link]
-
New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (2016). ResearchGate. [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. [Link]
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC - PubMed Central. [Link]
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Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. (2015). PubMed. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: The 2-aminothiophene scaffold is a privileged pharmacophore found in a wide array of biologically active compounds, making its efficient synthesis a cornerstone of medicinal chemistry.[1] This application note provides a comprehensive guide to the microwave-assisted synthesis of substituted 2-aminothiophenes, focusing on the powerful and versatile Gewald three-component reaction. We will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized protocol for the synthesis of a representative compound, Diethyl 2-aminothiophene-3,4-dicarboxylate, and discuss the significant advantages conferred by microwave irradiation technology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the rapid and efficient generation of heterocyclic compound libraries.
Introduction: The Significance of 2-Aminothiophenes and the Advent of Microwave Synthesis
2-Aminothiophenes are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with diverse therapeutic applications, including antiviral, anti-inflammatory, anti-proliferative, and antibacterial properties.[1] The classic and most robust method for their synthesis is the Gewald reaction, a one-pot, multi-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[2]
While effective, traditional Gewald syntheses often require long reaction times and elevated temperatures using conventional heating methods.[3] The adoption of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. Microwave irradiation offers a more efficient and uniform heating method based on the principles of dielectric heating (dipolar polarization and ionic conduction), which dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time.[4][5] This alignment with the principles of green chemistry—reducing reaction times, energy consumption, and often the need for harsh solvents—makes MAOS an indispensable tool in modern synthetic chemistry.[1][4]
The Gewald Reaction Mechanism
The elegance of the Gewald reaction lies in its convergence of three simple starting materials into a complex, highly functionalized heterocyclic ring in a single step. While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves three key stages.[2][6]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., a ketone or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate). This step forms an electron-deficient α,β-unsaturated nitrile intermediate.[1][7]
-
Michael Addition of Sulfur: The elemental sulfur (S₈), activated by the base, undergoes a nucleophilic attack from the carbanion of the α,β-unsaturated nitrile. This forms a thiolate intermediate.[1][6]
-
Intramolecular Cyclization and Tautomerization: The thiolate intermediate then undergoes a nucleophilic attack on the cyano group, leading to ring closure. A subsequent tautomerization and aromatization result in the final, stable 2-aminothiophene product.[1]
Below is a diagram illustrating the key mechanistic steps.
Caption: Key stages of the Gewald three-component reaction.
Application Protocol: Microwave-Assisted Synthesis of this compound
This protocol details an optimized, microwave-assisted procedure for the synthesis of this compound. The principles outlined are broadly applicable to a range of substituted 2-aminothiophenes.
Rationale and Optimization Insights
The efficiency of a microwave-assisted Gewald reaction is highly dependent on the choice of base, solvent, and reaction temperature.
-
Base Selection: Secondary amines like pyrrolidine, piperidine, or morpholine are effective catalysts. Studies have shown that pyrrolidine can provide superior yields compared to other bases like triethylamine or DBU under microwave conditions.[3]
-
Solvent Choice: A polar solvent with a high dielectric constant is crucial for efficient microwave energy absorption. N,N-Dimethylformamide (DMF) and ethanol are excellent choices, with DMF often providing the best results for this reaction.[3][8]
-
Temperature Control: Microwave synthesis allows for precise and rapid temperature control. An optimal temperature of around 50-80°C is often sufficient to drive the reaction to completion in minutes, whereas higher temperatures can sometimes lead to a slight decrease in yield due to byproduct formation.[3][9]
Experimental Workflow
The overall workflow is streamlined for efficiency and high throughput, as illustrated below.
Caption: Experimental workflow for microwave-assisted Gewald synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Diethyl 2-oxosuccinate
-
Ethyl cyanoacetate
-
Elemental Sulfur (powder)
-
Pyrrolidine (or other suitable base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (for recrystallization)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Reagent Assembly: To a 10 mL microwave reaction vessel, add diethyl 2-oxosuccinate (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add anhydrous DMF (3 mL) followed by the base catalyst, pyrrolidine (1.0 mmol).[3]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 80°C for 30 minutes with continuous stirring.[3][9] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Cooling and Isolation: After the irradiation is complete, allow the vessel to cool to room temperature (this is often accelerated by a compressed air stream in modern reactors).
-
Precipitation: Pour the dark reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield this compound as a solid product.[10]
-
Drying: Dry the purified product under vacuum.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for this synthesis.
| Parameter | Value/Description | Source |
| Reactants | ||
| Diethyl 2-oxosuccinate | 1.0 mmol | Stoichiometric |
| Ethyl Cyanoacetate | 1.1 mmol | [3] |
| Elemental Sulfur | 1.1 mmol | [3] |
| Catalyst | ||
| Pyrrolidine | 1.0 mmol | [3] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 3 mL | [3] |
| Reaction Conditions | ||
| Microwave Power | Dynamic (to maintain temp.) | [9] |
| Temperature | 80 °C | [3][9] |
| Time | 30 min | [3] |
| Expected Yield | 85-95% (Isolated) | [3] |
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR: The spectrum should show characteristic signals for the amino (-NH₂) protons (often a broad singlet), the aromatic thiophene proton, and the ethyl ester groups (a quartet and a triplet).[3][11]
-
¹³C NMR: The spectrum will confirm the presence of the carbonyl carbons of the ester groups, as well as the four distinct carbons of the thiophene ring.[3][12]
-
IR Spectroscopy: Key stretches to observe include N-H (for the amino group, typically two bands around 3300-3450 cm⁻¹) and C=O (for the ester carbonyls, around 1660-1700 cm⁻¹).[11]
-
Mass Spectrometry (MS): ESI-MS analysis should show the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the target compound.[3]
Conclusion
The microwave-assisted Gewald reaction represents a superior methodology for the synthesis of this compound and related analogs. This approach provides a rapid, high-yielding, and efficient pathway to valuable heterocyclic building blocks.[3][4] By significantly reducing reaction times from hours to minutes and improving overall process efficiency, MAOS empowers researchers in drug discovery and materials science to accelerate their development timelines and adhere to the principles of sustainable chemistry.[5]
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Green methodologies for the synthesis of 2-aminothiophene - PMC. PubMed Central. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. ResearchGate. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, Vol. 102, No. 10, 2021. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
-
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-
Gewald Reaction. Organic Chemistry Portal. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]
-
Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. MDPI. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publications. [Link]
-
Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. [Link]
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. International Journal of Engineering Research & Technology. [Link]
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Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds. MDPI. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
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Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. National Institutes of Health. [Link]
-
Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. ijert.org [ijert.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sciforum.net [sciforum.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Gewald reaction for this synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is structured to provide direct answers to the most common issues encountered during the synthesis of this compound via the Gewald reaction. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired 2-aminothiophene product is the most frequent challenge. The causes can often be traced back to suboptimal conditions for the initial condensation step or poor reactivity of the sulfur.
Potential Cause & Solution Pathway
| Potential Cause | Underlying Science | Troubleshooting Steps & Solutions |
| Inefficient Knoevenagel-Cope Condensation | The Gewald reaction's first step is a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[1][2][3][4][5] This step is base-catalyzed and its efficiency is paramount for the overall yield. | Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be needed. Screen common bases like morpholine, piperidine, or triethylamine to find the optimal catalyst for your specific substrates.[6][7] Water Removal: This condensation produces water, which can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent like anhydrous magnesium sulfate.[6] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) needs to be activated to participate in the reaction. Its solubility and the rate of ring-opening are key factors.[1][3] | Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[6] Temperature Control: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur.[6][8] However, be cautious, as excessive heat can promote side reactions.[6] Sulfur Quality: Use finely powdered sulfur to maximize surface area and reactivity.[9] |
| Incorrect Stoichiometry | The molar ratios of the reactants are crucial. An excess or deficit of any one component can lead to incomplete reaction or the formation of side products. | Reagent Purity: Ensure all starting materials are of high purity and are dry. Accurate Measurements: Precisely measure all reagents. A typical starting point is a 1:1:1 molar ratio of the ketone, cyanoester, and elemental sulfur. |
| Side Reactions Dominating | Dimerization of the Knoevenagel-Cope intermediate can compete with the desired cyclization, especially under certain conditions.[10][11] | Reaction Conditions: Adjusting reactant concentrations, the rate of reagent addition, or the choice of solvent can disfavor dimerization.[6] In some cases, a two-step procedure where the intermediate is isolated first can be beneficial.[6] |
Issue 2: Presence of Significant Impurities in the Crude Product
Even with a reasonable yield, the crude product may be contaminated with starting materials or side products, complicating purification.
Common Impurities and Their Identification
| Impurity | Identification | Troubleshooting & Mitigation |
| Unreacted Starting Materials | Can be identified by TLC or ¹H NMR of the crude product. | This points to an incomplete reaction. Revisit the troubleshooting steps for low yield, particularly reaction time, temperature, and catalyst choice. |
| Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are the rate-limiting.[6] | Ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed to completion.[6] |
| Dimerized or Polymerized Byproducts | These often appear as less polar spots on TLC and can lead to a complex ¹H NMR spectrum. | Modify the reaction conditions to disfavor these side reactions. This could involve lowering the reactant concentrations, changing the order of addition, or using a different solvent.[6] |
Issue 3: Difficulty in Product Purification
Isolating the pure this compound from the crude reaction mixture can be challenging.
Purification Strategies
| Method | Protocol & Best Practices |
| Recrystallization | This is often the most effective method for obtaining highly pure product. A common and effective solvent system for recrystallization is ethanol.[8][12][13] Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold ethanol. |
| Column Chromatography | If recrystallization is ineffective due to closely eluting impurities, column chromatography on silica gel is a viable alternative. Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis of the crude mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gewald reaction for this synthesis?
A1: The Gewald reaction is a one-pot, multi-component reaction.[2][4] The currently accepted mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene compound (diethyl cyanoacetate). This forms an α,β-unsaturated nitrile intermediate.[1][2][3][4][5]
-
Sulfur Addition: Elemental sulfur (S₈) is then attacked by the nucleophilic α-carbon of the Knoevenagel-Cope intermediate. This leads to the opening of the sulfur ring and the formation of a polysulfide intermediate.[1][3]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. sciforum.net [sciforum.net]
Technical Support Center: Purification of Diethyl 2-aminothiophene-3,4-dicarboxylate
Welcome to the technical support guide for the purification of Diethyl 2-aminothiophene-3,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, field-tested method for its purification by recrystallization. This guide provides not only a step-by-step protocol but also addresses the common challenges and questions that arise during the process, grounding each recommendation in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a substituted aminothiophene, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a key component in various pharmaceuticals.[1] Purity is critical as trace impurities, such as starting materials from a Gewald synthesis (e.g., elemental sulfur, cyanoacetic esters) or reaction byproducts, can interfere with subsequent reactions, lead to inaccurate biological assay results, or compromise the performance of resulting materials.[2][3]
Q2: What is the underlying principle of recrystallization for this compound?
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve this compound completely at an elevated temperature but only sparingly at a low temperature.[4] Impurities, ideally, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will be removed with the mother liquor). The slow, controlled formation of crystals from a supersaturated solution excludes impurity molecules from the growing crystal lattice, resulting in a highly purified solid product.[5][6]
Q3: What are the key properties to look for in a recrystallization solvent for this compound?
Selecting the right solvent is the most critical step. Based on the structure of this compound (an aromatic amine with two ethyl ester groups), the following solvent characteristics are desirable:
-
"Like Dissolves Like": The molecule has both polar (amine, esters) and non-polar (thiophene ring, ethyl chains) regions. Solvents of intermediate polarity, such as ethyl acetate or acetone, or solvent mixtures are often effective.[7]
-
Significant Temperature-Solubility Gradient: The compound should be highly soluble in the boiling solvent but poorly soluble at room temperature or in an ice bath to ensure high recovery.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Inertness: The solvent must not react with the compound. Amines can be sensitive, so highly acidic or reactive solvents should be avoided unless forming a salt for purification is the intended strategy.[8]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.
Troubleshooting Guide: Common Recrystallization Issues
Problem 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
-
Possible Cause: You have selected a solvent in which the compound has very low solubility, even when hot. Alternatively, the insoluble material may be an inorganic impurity from the synthesis.
-
Solution & Scientific Rationale:
-
Verify the "Insoluble" Material: If the bulk of your compound has dissolved and only a small amount of solid remains, it is likely an insoluble impurity. In this case, proceed with a hot filtration step to remove it before cooling the solution.[9]
-
Change Solvents: If the majority of the compound remains undissolved, the solvent is unsuitable. Refer to the solvent selection diagram below. Try a more polar solvent. For ester-containing compounds, ethyl acetate is often a good starting point.[7]
-
Use a Solvent Mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, add a "bad" hot solvent (in which it is poorly soluble, e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[9][10]
-
Problem 2: After cooling the solution, no crystals have formed.
-
Possible Cause: The solution is not supersaturated. This can happen if you used too much solvent or if the cooling period has been too short.[11]
-
Solution & Scientific Rationale:
-
Induce Crystallization (Seeding): Add a "seed crystal"—a tiny speck of the crude starting material—to the solution.[5] This provides a nucleation site for crystal growth to begin.
-
Induce Crystallization (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites.[5][11]
-
Reduce Solvent Volume: Gently heat the solution again to boil off some of the solvent, thereby increasing the concentration of the compound.[5][6] Allow the more concentrated solution to cool again.
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[4][6]
-
Problem 3: The compound separated as an oil, not as crystals ("oiling out").
-
Possible Cause: This is a common problem when a compound's melting point is lower than the temperature at which it starts to come out of solution. The compound separates as a liquid (an oil) because the solution is still too warm and concentrated.[11] Impurities can also depress the melting point, exacerbating this issue.
-
Solution & Scientific Rationale:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation temperature, ensuring that the solution cools to a temperature below the compound's melting point before precipitation begins.[5][11]
-
Slow Down Cooling: Allow the flask to cool much more slowly. A Dewar flask or insulated container can be used to slow heat loss, giving molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.
-
Change Solvent System: Switch to a lower-boiling point solvent or solvent mixture. This can help keep the solution temperature lower during the process.
-
Problem 4: The final crystals are colored, even though the pure compound should be a specific color (e.g., yellow).
-
Possible Cause: The color comes from highly colored, polar impurities that have been co-precipitated or adsorbed onto the crystal surface. Amines, in particular, can form colored oxidation products.[8]
-
Solution & Scientific Rationale:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent but before hot filtration, add a small amount (1-2% of the solute's mass) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[12] Perform a hot filtration to remove the charcoal and any other insoluble material, then proceed with cooling. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material will further enhance purity.
-
Recommended Experimental Protocol
This protocol is a robust starting point for the purification of this compound. A mixed solvent system of ethyl acetate and hexanes is recommended, as it provides a good balance of polarity and a steep solubility gradient.[1][7]
Step 1: Solvent Selection & Preparation
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Prepare two beakers: one with ~20 mL of ethyl acetate ("good" solvent) and one with ~30 mL of hexanes ("bad" solvent). Add a boiling chip to the Erlenmeyer flask.
Step 2: Dissolution
-
On a hot plate in a fume hood, heat the flask containing the crude solid.
-
Add the minimum amount of hot ethyl acetate required to just dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
Step 3: Decolorization & Hot Filtration (Optional, if solution is colored)
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for 2-3 minutes.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel with hot ethyl acetate.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.[9]
Step 4: Crystallization
-
Heat the clear filtrate to boiling.
-
Slowly add hot hexanes dropwise until the solution remains faintly cloudy, indicating saturation.
-
Add 1-2 drops of hot ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture) to remove any residual soluble impurities from the crystal surfaces.
-
Allow the crystals to dry on the filter under vacuum. Transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a modest temperature (e.g., 40-50 °C).
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethyl Acetate | Good solvent for ester-containing aromatic amines.[7] |
| Anti-Solvent | Hexanes / Heptane | Miscible with ethyl acetate; compound is poorly soluble in it.[10] |
| Approx. Ratio (v/v) | 1:2 to 1:4 (Ethyl Acetate:Hexanes) | Highly dependent on crude purity; titrate to cloud point. |
| Dissolution Temp. | Boiling point of Ethyl Acetate (~77°C) | To ensure complete dissolution in minimum solvent. |
| Crystallization Temp. | Room temp. followed by 0-4°C | To maximize the yield by minimizing solubility.[6] |
| Expected Yield | 70-90% | Dependent on the purity of the crude material and technique. |
Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: A decision tree for selecting a suitable recrystallization solvent system.
Diagram 2: Recrystallization Workflow
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Diethyl 2-aminothiophene-3,4-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of Diethyl 2-aminothiophene-3,4-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Here, we address common challenges encountered during the Gewald aminothiophene synthesis, providing in-depth, field-proven insights to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most established and versatile method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald three-component reaction (G-3CR) .[1][2] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a basic catalyst.[3][4] Its operational simplicity and the ready availability of starting materials make it a cornerstone reaction in heterocyclic chemistry.[5]
Q2: What is the accepted reaction mechanism for the Gewald synthesis?
The reaction proceeds through a well-elucidated sequence, although the exact nature of the sulfur addition is a subject of detailed computational study.[6][7][8] The mechanism can be broken down into three primary stages:
-
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a vinylidene nitrile.[1][9]
-
Sulfur Addition & Cyclization: Elemental sulfur (typically S₈) is attacked by the nucleophilic carbanion of the Knoevenagel-Cope product. This leads to the formation of a sulfurated intermediate which then undergoes intramolecular cyclization.[6][7] The driving force for this step is the formation of the stable thiophene ring.[7]
-
Tautomerization/Aromatization: The cyclic intermediate undergoes tautomerization to yield the final, stable aromatic 2-aminothiophene product.[1]
Below is a diagram illustrating this mechanistic pathway.
Caption: Generalized mechanism of the Gewald reaction.
Q3: Why is the choice of base so critical for the Gewald reaction?
The base is arguably the most crucial catalytic component, as it drives the initial, and often rate-limiting, Knoevenagel-Cope condensation.[9] Its role is to deprotonate the active methylene compound, generating the nucleophile necessary for condensation with the carbonyl. Commonly used bases include secondary amines like morpholine or piperidine and tertiary amines like triethylamine.[4][9][10] The optimal base depends on the reactivity of the specific substrates; less reactive ketones may require a stronger base to proceed efficiently.
Troubleshooting Guide for Synthesis Optimization
This section addresses specific experimental issues in a direct question-and-answer format.
Scenario 1: Low or No Product Yield
Q: My reaction has run for the prescribed time, but TLC analysis shows mostly starting material and a very faint product spot. What are the likely causes and solutions?
This is a common issue that typically points to a failure in one of the initial stages of the reaction. The following decision tree can help diagnose the problem.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Characterization of Impurities in Diethyl 2-aminothiophene-3,4-dicarboxylate
Welcome to the technical support center for the characterization of impurities in Diethyl 2-aminothiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the analysis of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical guidance needed to confidently identify and quantify impurities, ensuring the quality and integrity of your research and development programs.
Introduction to Impurity Profiling
The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation of the final product.[3] A thorough understanding and characterization of these impurities are essential for ensuring the safety, efficacy, and stability of the final drug product.[2]
This compound is a key building block in the synthesis of various pharmaceutical compounds. It is commonly synthesized via the Gewald reaction, a multicomponent condensation that, while efficient, can lead to the formation of several process-related impurities.[4][5][6] This guide will focus on the practical aspects of identifying and troubleshooting these impurities using common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my sample of this compound?
Based on the Gewald synthesis pathway, the most probable impurities include:
-
Unreacted Starting Materials:
-
Diethyl thiodiglycolate
-
Diethyl oxalate
-
-
Side-Reaction Products:
-
Degradation Products:
-
Hydrolysis Products: The ester groups can hydrolyze to the corresponding carboxylic acids, especially in the presence of moisture and at non-neutral pH.[9] This can result in the mono-ester or di-acid forms of the parent molecule.
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
A systematic approach is crucial for identifying unknown peaks.
-
Review the Synthesis: Consider the starting materials, reagents, and reaction conditions. Could the peak correspond to a known or predicted side-product?
-
Spiking Study: If you have standards for the starting materials, spike a small amount into your sample and re-analyze by HPLC. An increase in the peak area of the unknown will confirm its identity.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for elucidation.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Matching the retention time of your unknown peak to a peak generated in a specific stress condition can indicate its nature (e.g., a hydrolysis product).
Q3: My NMR spectrum shows signals that I cannot assign to the main compound. What could they be?
Unassigned signals in an NMR spectrum often point to impurities.
-
Check for Residual Solvents: Compare the chemical shifts of the unknown signals to known values for common laboratory solvents.[4][10]
-
Look for Starting Material Signatures: For example, unreacted diethyl oxalate would show a characteristic triplet and quartet for the ethyl groups, but at different chemical shifts than the product.[1]
-
Consider Hydrolysis: The formation of a carboxylic acid from one of the ester groups will result in the disappearance of one set of ethyl group signals and the appearance of a broad singlet for the acidic proton.
Troubleshooting Guides
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling.[11] Here are some common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample overload. 2. Inappropriate sample solvent. 3. Secondary interactions with the column stationary phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase. 3. Use a column with a different stationary phase or modify the mobile phase pH.[12][13][14] |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents and flush the system. 2. Implement a robust needle wash procedure in your autosampler method.[15] |
| Retention Time Drift | 1. Poor column temperature control. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven for stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the column if it has exceeded its lifetime.[13][16] |
Mass Spectrometry (MS) Analysis
MS is invaluable for determining the molecular weight of impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | 1. The molecule is unstable and fragments easily. 2. Inappropriate ionization technique. | 1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize ionization source parameters. |
| Ambiguous Fragmentation Pattern | 1. Complex fragmentation pathways. 2. Presence of co-eluting impurities. | 1. Compare the fragmentation pattern to known patterns for similar structures. Esters often show characteristic losses of the alkoxy group (-OEt).[17] 2. Improve chromatographic separation to isolate the impurity before MS analysis. |
NMR Spectroscopy
NMR provides detailed structural information.
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Sample aggregation. 2. Paramagnetic impurities. 3. Chemical exchange. | 1. Dilute the sample or try a different solvent. 2. Filter the sample. 3. For exchangeable protons (e.g., -NH2, -OH), warming the sample may sharpen the peaks. |
| Overlapping Signals | 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons. | 1. Use a higher field NMR spectrometer if available. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its potential impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for its ability to dissolve a wider range of polar impurities and for observing exchangeable protons.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
Visualization of Workflows
Impurity Identification Workflow
Caption: Logical workflow for the identification of an unknown impurity.
Gewald Synthesis and Potential Impurity Formation
Caption: Overview of the Gewald synthesis and potential sources of impurities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7268, Diethyl Oxalate. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxalic acid diethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
MassBank. (n.d.). diethyl oxalate. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]
-
PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Waters Corporation. (n.d.). LC-UV-Based Synthetic Peptide Impurity Tracking and Reporting with Compliant-Ready Empower 3 Software. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR stacking spectra of (A) 1a, (B) “1a + ethyl thioglycolate”, and (C) purified 3a ( represents diethyl 2,2′-disulfanediyldiacetate)*. Retrieved from [Link]
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PubMed. (n.d.). Methyl Thioglycolate. Retrieved from [Link]
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PubMed. (n.d.). Ethyl Thioglycolate. Retrieved from [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
New Jersey Institute of Technology. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. Retrieved from [Link]
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Georganics. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate - High purity | EN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840025, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl acetopyruvate. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate
Welcome to the technical support guide for the synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are looking to implement, optimize, and scale up this valuable synthetic transformation. We provide field-tested insights, detailed protocols, and robust troubleshooting advice to ensure the successful and reproducible synthesis of this key heterocyclic building block.
Reaction Overview & Mechanism
The synthesis of this compound is achieved via the Gewald aminothiophene synthesis, a powerful one-pot, three-component reaction.[1][2] This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
For the target molecule, the specific reactants are:
-
Carbonyl Compound: Diethyl 1,3-acetonedicarboxylate
-
Active Methylene Nitrile: Ethyl cyanoacetate
-
Sulfur Source: Elemental Sulfur (S₈)
-
Base Catalyst: Typically a secondary amine like morpholine or piperidine.
The reaction proceeds through a cascade of equilibria, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a cyclization and aromatization to form the thiophene ring.[3][4][5]
Reaction Scheme
Generalized Reaction Mechanism
The mechanism begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][5] The resulting α,β-unsaturated nitrile is then attacked by a sulfur species, leading to a key intermediate that undergoes intramolecular cyclization. Tautomerization and elimination of a sulfur fragment yield the final aromatic 2-aminothiophene product.
Caption: Simplified mechanism of the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction and why?
A1: Secondary amines like morpholine, piperidine, or diethylamine are most commonly used.[6] Morpholine is often preferred for its moderate basicity, which effectively catalyzes the initial Knoevenagel condensation without promoting excessive side reactions like dimerization of the Knoevenagel adduct.[7] For less reactive substrates, stronger bases or specialized catalytic systems like piperidinium borate have been shown to improve yields and reaction times.[8]
Q2: Which solvent is recommended for scaling up the synthesis?
A2: Alcohols such as ethanol or methanol are excellent choices for lab-scale and pilot-scale synthesis.[9] They offer good solubility for the reactants and the final product often precipitates upon cooling, simplifying isolation.[6] For industrial scale-up, while alcohols are still viable, solvents like Dimethylformamide (DMF) can also be used, sometimes leading to higher yields, though purification can be more complex.[10]
Q3: How critical is temperature control during the reaction?
A3: Temperature control is crucial. The initial Knoevenagel condensation can be exothermic. On a large scale, the heat generated must be managed to prevent runaway reactions and the formation of dark, polymeric byproducts. A common procedure involves the slow, portion-wise addition of the base at a moderately elevated temperature (e.g., 35-45 °C) to maintain control.[11] The reaction is typically held at a slightly higher temperature (e.g., 45-55 °C) for several hours to drive the cyclization to completion.[6]
Q4: How important is the quality of the elemental sulfur?
A4: The physical form of the sulfur is very important. Finely powdered sulfur is required to ensure a large surface area for reaction.[9] Clumped or coarse sulfur will react slowly and incompletely, leading to low yields and contamination of the product with unreacted starting materials. Ensure the sulfur is dry and free-flowing.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: The reaction yields are consistently low (< 50%).
-
Possible Cause A: Incomplete Knoevenagel Condensation. The initial step is the rate-limiting equilibrium. If the condensation is not efficient, the overall yield will be poor.
-
Solution: Ensure your base is active and used in the correct stoichiometric amount. Consider switching to a slightly stronger base like piperidine or using a catalytic system proven to be effective.[8] You can also try increasing the reaction temperature by 5-10 °C to shift the equilibrium.
-
-
Possible Cause B: Dimerization Side Reaction. The α,β-unsaturated nitrile intermediate can undergo a base-catalyzed dimerization, which competes with the desired cyclization pathway.[7] This is more common at higher temperatures or with prolonged reaction times before sulfur addition.
-
Solution: Maintain strict temperature control. Add the base catalyst slowly and ensure the elemental sulfur is present from the beginning to trap the Knoevenagel intermediate as it forms.
-
-
Possible Cause C: Inefficient Sulfur Reaction. If the sulfur is not finely powdered, its reaction will be slow and incomplete.
-
Solution: Use high-quality, finely powdered elemental sulfur.[9] Ensure vigorous stirring throughout the reaction to keep the sulfur suspended.
-
Problem 2: The final product is a dark, viscous oil that is difficult to purify.
-
Possible Cause: Thermal Decomposition or Polymerization. Overheating the reaction mixture can lead to the formation of complex, high-molecular-weight byproducts.
-
Solution: Refine your temperature control. Use a temperature-controlled mantle or oil bath and monitor the internal reaction temperature. Slow, controlled addition of the base can mitigate the initial exotherm. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexane is the most effective method.
-
Problem 3: The isolated solid product is bright yellow and has a low melting point.
-
Possible Cause: Contamination with Elemental Sulfur. Unreacted sulfur can co-precipitate with the product upon cooling.
-
Solution 1: Before cooling the reaction mixture, perform a hot filtration to remove any unreacted solid sulfur.
-
Solution 2: Wash the crude, filtered product thoroughly with a solvent in which the product is sparingly soluble but sulfur is soluble, such as warm ethanol. This will dissolve the residual sulfur.
-
Problem 4: The reaction fails to initiate or stalls after a few hours.
-
Possible Cause: Reagent Quality. This can be due to wet solvents, degraded starting materials (especially diethyl 1,3-acetonedicarboxylate), or an inactive base.
-
Solution: Use anhydrous solvents. Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Use a fresh bottle of the amine base.
-
Experimental Protocols & Data
General Experimental Workflow
Caption: Standard workflow for the synthesis of this compound.
Protocol: Scaled Synthesis of this compound (100g Scale)
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents:
-
Diethyl 1,3-acetonedicarboxylate: 101.1 g (0.5 mol, 1.0 equiv)
-
Ethyl cyanoacetate: 56.6 g (0.5 mol, 1.0 equiv)
-
Elemental Sulfur (powdered): 16.0 g (0.5 mol, 1.0 equiv)
-
Morpholine: 43.6 g (0.5 mol, 1.0 equiv)
-
Ethanol (200 proof): 400 mL
Procedure:
-
To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe, add ethanol (400 mL), diethyl 1,3-acetonedicarboxylate (101.1 g), ethyl cyanoacetate (56.6 g), and powdered sulfur (16.0 g).
-
Begin vigorous stirring to create a suspension.
-
Gently warm the mixture to 40 °C using a water bath.
-
Slowly add morpholine (43.6 g) dropwise via an addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting materials are consumed.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 100 mL) to remove soluble impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry | 1:1:1:1 (Carbonyl:Nitrile:Sulfur:Base) | Slight excess of base (1.1 equiv) can sometimes improve yields. |
| Solvent | Ethanol or Methanol | Provides good solubility and allows for product precipitation. |
| Base | Morpholine or Piperidine | Morpholine offers a good balance of reactivity and control. |
| Temperature | 45-55 °C | Higher temperatures risk side reactions and decomposition. |
| Reaction Time | 2-5 hours | Monitor by TLC for completion. |
| Typical Yield | 65-85% | Highly dependent on reaction control and reagent quality. |
| Purification | Recrystallization from Ethanol | For high purity, column chromatography may be required. |
References
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]
-
Al-Ghorbani, M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry. [Link]
-
Putz, M. V., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
McKibben, B. P., & Castelhano, A. L. (2001). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications. [Link]
-
Asghari, S., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]
-
Sarella, N., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link]
-
McKibben, B. P., & Castelhano, A. L. (2007). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. ResearchGate. [Link]
-
Szymański, M., et al. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. MDPI. [Link]
-
Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]
-
Prasad, K. C., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. jk-sci.com [jk-sci.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Alternative Catalysts for the Gewald Reaction
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional catalytic methods. We will explore a range of alternative catalysts, addressing common experimental challenges in a direct question-and-answer format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.
Introduction: Why Seek Alternatives for the Gewald Reaction?
The Gewald reaction, a cornerstone for synthesizing polysubstituted 2-aminothiophenes, traditionally relies on stoichiometric amounts of basic catalysts like morpholine, piperidine, or triethylamine.[1][2] While effective, these methods present several drawbacks, including the use of volatile and often hazardous amines, difficult catalyst separation, and the generation of significant waste.[3][4] The drive towards greener, more efficient, and cost-effective chemical processes has spurred the development of a diverse array of alternative catalysts that address these limitations, offering benefits such as improved reusability, milder reaction conditions, and simplified product purification.[5][6]
Below is a general overview of the Gewald reaction mechanism, which begins with a Knoevenagel condensation, followed by sulfur addition and a final ring-closure.[7][8] Understanding this pathway is crucial for troubleshooting issues with any catalytic system.
Caption: General mechanism of the Gewald reaction.
Section 1: Heterogeneous and Solid Basic Catalysts
This class of catalysts offers significant advantages in terms of operational simplicity and environmental impact. By existing in a different phase from the reaction mixture, they can be easily recovered and reused.
FAQ 1: What are the primary advantages of using a heterogeneous catalyst like NaAlO₂ or a nanocatalyst over traditional bases?
The main advantage is the ease of separation and recyclability. Unlike homogeneous bases such as triethylamine, solid catalysts can be removed by simple filtration after the reaction, which significantly simplifies the work-up procedure and reduces solvent waste.[9] This reusability makes the process more cost-effective and environmentally benign.[3][9] Furthermore, many solid catalysts are non-volatile and less toxic than their amine counterparts. Nanocatalysts, such as ZnO or MgO-CeO₂, offer the additional benefit of a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and higher yields under milder conditions.[5][10]
FAQ 2: I'm attempting a Gewald reaction with a solid base (e.g., Na₂CaP₂O₇), but my yields are disappointingly low. What are the most common culprits?
Low yields with solid catalysts often trace back to a few key areas. Here is a troubleshooting guide:
-
Catalyst Activity: Ensure your catalyst is properly prepared and activated. For some metal oxides, calcination at a specific temperature is crucial to achieve the desired basicity and surface area. The particle size of nanocatalysts is also critical; agglomeration can significantly reduce the available active sites.[3]
-
Reagent Purity: The Gewald reaction is sensitive to impurities. Ensure your ketone/aldehyde, active methylene nitrile, and sulfur are of high purity. Moisture in solvents or reagents can be particularly detrimental, as it can deactivate the catalyst surface.[11]
-
Solvent Choice: While some solid-catalyzed reactions can be run solvent-free, the choice of solvent is critical for substrate solubility and interaction with the catalyst. Polar solvents like ethanol or DMF are common, but you may need to screen solvents to find the optimal one for your specific substrate and catalyst combination.[9] For instance, Na₂CaP₂O₇ has shown good activity in pure water.[3]
-
Reaction Temperature: There is often a fine balance. The temperature must be high enough to ensure adequate reactivity of elemental sulfur but not so high that it causes decomposition of starting materials or products.[2] An optimization screen (e.g., from room temperature to 100 °C) is recommended.
-
Mixing/Agitation: In a heterogeneous reaction, efficient mixing is paramount to ensure reactants can access the catalyst surface. If you are not seeing good conversion, try increasing the stirring speed.
Experimental Protocol: Gewald Synthesis using Sodium Aluminate (NaAlO₂) as a Recyclable Catalyst
This protocol is adapted from Bai et al. and demonstrates a robust and eco-friendly approach.[9]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (5 mmol), the active methylene nitrile (5 mmol), and elemental sulfur (5 mmol, 160 mg).
-
Catalyst and Solvent Addition: Add sodium aluminate (NaAlO₂, 10 mol%, 41 mg) and absolute ethanol (15 mL).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 1-3 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by filtration. Wash the catalyst with a small amount of ethanol and dry it for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to afford the pure 2-aminothiophene.
| Catalyst System | Typical Conditions | Yield Range (%) | Reusability | Reference |
| NaAlO₂ | Ethanol, Reflux | 85-95% | High (5+ cycles) | [9] |
| Nano Na₂CaP₂O₇ | Water, Reflux | 80-92% | High (5+ cycles) | [3] |
| ZnO Nanoparticles | Solvent-free, 100 °C | 27-70% | Moderate | [5][12] |
| MgO-CeO₂ Nanocomposite | Solvent-free, 100 °C | 30-76% | Moderate | [5] |
| Cs-Zeolites | Toluene, 110 °C | 70-98% | High | [10] |
Section 2: Ionic Liquids (ILs) as Catalytic Media
Ionic liquids are salts with low melting points that are gaining traction as "green" solvents. In the Gewald reaction, they can serve as both the solvent and the catalyst, offering unique advantages.
FAQ 3: How can an ionic liquid function as both the solvent and catalyst? What's the mechanism?
Many ionic liquids possess inherent basicity or acidity that can catalyze the reaction. For example, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can directly catalyze the initial Knoevenagel condensation, similar to a traditional amine base.[13] Even non-basic ILs can promote the reaction by stabilizing charged intermediates formed during the catalytic cycle.[14] Furthermore, some protocols use a co-catalyst, like ethylenediammonium diacetate (EDDA), dissolved in an IL such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄).[14] In this case, the IL acts as a reusable solvent that enhances the reaction rate and allows for easy recycling of the catalytic system.[14]
FAQ 4: My product is soluble in the ionic liquid, making extraction difficult. What are the best practices for work-up and catalyst recycling?
This is a common challenge. The most effective method is to use a biphasic extraction system. After the reaction, add water and a non-polar organic solvent (e.g., diethyl ether or hexane). The desired 2-aminothiophene product, being less polar, will preferentially move to the organic layer, while the highly polar ionic liquid and any dissolved catalyst will remain in the aqueous or IL phase. The layers can then be separated. The IL can be recovered by removing the water under vacuum and reused for subsequent reactions.[13][14] In some cases, the product may be insoluble in non-polar solvents and can be precipitated by adding water to the IL mixture, then collected by filtration.
FAQ 5: I've noticed a drop in yield after recycling my ionic liquid system several times. What could be causing this deactivation?
Catalyst system deactivation in ILs can stem from several factors:
-
Water Accumulation: Many ILs are hygroscopic. Water produced during the Knoevenagel condensation can accumulate over several cycles, potentially inhibiting the reaction or affecting the IL's properties.[15][16] Drying the IL under vacuum between runs is essential.
-
Thermal Degradation: Although generally stable, some ILs can decompose at elevated temperatures over long periods. Ensure your reaction temperature does not exceed the thermal stability limit of your specific IL.
-
Catalyst Leaching: If you are using a co-catalyst dissolved in the IL, a small amount may be lost during the extraction phase of each cycle, leading to a gradual decrease in activity.[13]
-
Byproduct Inhibition: Non-polar byproducts might accumulate in the IL phase over time, potentially poisoning the catalytic sites. An occasional wash of the IL with a suitable solvent might be necessary.
Section 3: Organocatalysis in the Gewald Reaction
Organocatalysts are small, metal-free organic molecules that can catalyze reactions with high efficiency. They represent a sustainable and often non-toxic alternative to metal-based or harsh base catalysts.
FAQ 6: L-proline is a popular organocatalyst for this reaction. How does it work?
L-proline is a remarkably versatile catalyst. In the context of the Gewald reaction, it is believed to function through a dual activation mechanism. The carboxylic acid group of proline can activate the carbonyl compound (ketone/aldehyde) by forming hydrogen bonds, making it more electrophilic. Simultaneously, the secondary amine group can act as a base to deprotonate the active methylene nitrile, or it can form an enamine with the carbonyl compound, facilitating the Knoevenagel condensation.[6] This bifunctional nature allows it to efficiently catalyze the first key step of the Gewald sequence under mild conditions.[6][17]
Caption: Proposed catalytic role of L-proline.
FAQ 7: My L-proline catalyzed reaction is very slow and gives a low yield. How can I optimize it?
While L-proline is effective, performance depends heavily on reaction conditions.[6]
-
Solvent is Key: Dimethylformamide (DMF) is frequently reported as the optimal solvent for this reaction, significantly outperforming alcohols or non-polar solvents.[6]
-
Catalyst Loading: While it is a catalyst, a sufficient loading is required. Typically, 10-20 mol% is a good starting point. Going lower may stall the reaction, while going higher offers diminishing returns.[6]
-
Temperature: Unlike many solid-catalyzed reactions that require reflux, L-proline often works best at milder temperatures, typically between 50-70 °C. Excessive heat can sometimes promote side reactions.[6]
-
Substrate Reactivity: Be aware of your substrates. Cyclic ketones like cyclohexanone are generally more reactive than acyclic or sterically hindered ketones. Malononitrile is often more reactive than ethyl cyanoacetate.[6] You may need to adjust the reaction time or temperature accordingly.
Section 4: Novel and Emerging Catalytic Strategies
The field continues to evolve with innovative approaches that push the boundaries of efficiency and sustainability.
FAQ 8: I've read about using mechanochemistry (ball milling) for the Gewald reaction. What are the main benefits?
Mechanochemistry, or high-speed ball milling (HSBM), offers a powerful solvent-free approach. The key benefits are:
-
Solvent-Free Conditions: It eliminates the need for bulk solvents, making it an exceptionally green method.[18]
-
Catalytic Base: Under solvent-free conditions, the reaction can often be run with only a catalytic amount of base, as the proton transfer steps can be facilitated by the conjugate acid of the base in the solid phase.[18]
-
Enhanced Reactivity: The intense mechanical energy can increase the rate of reaction and enable the use of less reactive substrates, such as aryl-alkyl ketones, which are often challenging under traditional conditions.[18]
-
Heat Synergy: Combining ball milling with gentle heating can further accelerate the reaction rate significantly.[18]
Caption: Workflow for a mechanochemical Gewald synthesis.
FAQ 9: Are there any biocatalytic options for the Gewald reaction?
Yes, this is an emerging and exciting area. Researchers have successfully used enzymes, such as certain proteases and lipases, to catalyze the Gewald reaction, a phenomenon known as "biocatalytic promiscuity".[15][19] This approach offers the ultimate in green chemistry, with reactions occurring under very mild conditions (e.g., 50 °C). Often, these enzymatic reactions are performed in ionic liquids, which can enhance both the enzyme's stability and the overall reaction yield.[15][19] The enzyme-IL system can also be recycled multiple times without significant loss of activity, combining the benefits of both technologies.[19]
General Troubleshooting Guide
FAQ 10: My reaction is messy and I'm isolating a major byproduct instead of my thiophene. What is it and how can I prevent it?
A common side reaction in the Gewald process is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel product).[20] This occurs via a base-promoted Michael addition of one intermediate onto another, followed by a Thorpe-Ziegler cyclization.[20] This pathway competes directly with the desired sulfur addition.
Mitigation Strategies:
-
Control Reagent Addition: Instead of adding all reagents at once, try a stepwise approach. First, perform the Knoevenagel condensation. Once it is complete (monitor by TLC), add the sulfur and potentially more base to drive the cyclization.
-
Temperature Control: Dimerization can be favored at higher temperatures. Try running the reaction at a lower temperature to favor the desired kinetic pathway.
-
Base Concentration: An excessive amount of a strong base can accelerate the dimerization. Use the minimum effective amount of catalyst.
FAQ 11: The first step (Knoevenagel condensation) appears successful by TLC, but I never get the final product after adding sulfur. What's wrong?
This points to a failure in the second half of the reaction sequence: the sulfur addition and cyclization.[2][21]
-
Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated. This typically requires a base and moderate heat (often 40-60 °C).[2] Ensure the temperature is adequate and that your base is competent to open the sulfur ring and facilitate its addition to the intermediate.
-
Steric Hindrance: If your Knoevenagel intermediate is highly substituted or sterically hindered, the nucleophilic attack by the sulfur species or the final intramolecular cyclization can be very slow. For these challenging substrates, more forcing conditions (higher temperature, stronger base) or alternative methods like microwave irradiation may be necessary.[2]
-
Two-Step Procedure: For particularly stubborn substrates, a two-step protocol is often more effective. Isolate and purify the α,β-unsaturated nitrile first. Then, subject this purified intermediate to reaction with sulfur and a base in a separate step. This avoids competing side reactions from the initial condensation.[2]
References
- An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids. Bohrium.
- Hu, Y., Chen, Z. C., Le, Z. G., et al. (2004).
- Synthesis of 2-aminothiophenes using ionic liquid as soluble support.
- Zeng, Q., et al. (2023). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by Enzymes in Ionic Liquids.
- Gewald reaction towards the synthesis of 2‐aminothiophenes.
- Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Bai, R., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering.
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Proposed mechanism for the Gewald condensation reaction.
- Blond, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Gewald Reaction. Organic Chemistry Portal.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Gewald reaction. Wikipedia.
- Hui, Y., et al. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions.
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
- Das, B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Peterson, G. I., & Mack, J. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Cs-containing hierarchical zeolites as catalysts for Gewald reaction.
- Liang, C., et al. (2013).
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Gewald Reaction. J&K Scientific LLC.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Sharma, J., & Champagne, P. A. (2024).
- What are some common causes of low reaction yields?. Reddit.
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Technical Support Center: Diethyl 2-aminothiophene-3,4-dicarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Diethyl 2-aminothiophene-3,4-dicarboxylate and its closely related analogs. The integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with field-proven insights and practical protocols to ensure the stability and proper handling of this versatile thiophene derivative. The aminothiophene core is a valuable scaffold in medicinal chemistry and materials science, but its stability can be a critical parameter that is often overlooked. Let's ensure your experiments are built on a solid foundation.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the storage and handling of aminothiophene dicarboxylates.
Q1: What is the optimal long-term storage temperature for this compound?
A: For long-term stability, it is strongly recommended to store this compound and its analogs at -20°C.[1] While some related compounds may be stored at room temperature for short periods, freezer storage minimizes the risk of gradual degradation, which can occur over weeks or months even in a solid state. The amino group on the thiophene ring can be susceptible to oxidation, and lower temperatures significantly slow down this and other potential degradation pathways.
Q2: How sensitive is this compound to air and moisture?
A: The 2-amino group makes the thiophene ring electron-rich and thus susceptible to oxidation. While data on the specific target molecule is limited, related aminothiophenes are known to be air-sensitive. Therefore, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when aliquoting or preparing solutions. Containers should be sealed tightly to prevent moisture ingress.
Q3: What are the visual signs of compound degradation?
A: This class of compounds typically appears as a white to yellow or orange crystalline powder.[2] A noticeable darkening of the color, such as turning dark brown or black, is a strong indicator of decomposition or polymerization. If you observe a significant color change from the material as initially received, it is advisable to discard it and use a fresh sample to avoid compromising your experimental results.
Q4: Can I prepare and store stock solutions?
A: Preparing fresh solutions for each experiment is the most reliable practice. Aqueous solutions of similar aminothiophenes are not recommended for storage for more than a day. If you need to prepare a stock solution in an organic solvent (e.g., DMSO, DMF), it should be stored at -20°C in a tightly sealed vial with minimal headspace. To minimize freeze-thaw cycles, we recommend preparing single-use aliquots. Before use, always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q5: What materials or chemicals are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can react with the amino group or catalyze the degradation of the thiophene ring system. Ensure all glassware is scrupulously clean and dry before use.
Troubleshooting Guide
Encountering unexpected issues? This guide helps you diagnose and resolve common problems related to compound stability.
| Problem/Observation | Potential Cause (Stability-Related) | Recommended Action & Explanation |
| Inconsistent or non-reproducible experimental results. | The purity of the reagent has been compromised due to gradual degradation from improper storage (e.g., exposure to air, light, or temperature fluctuations). | 1. Use a fresh aliquot: Always start troubleshooting by using a new, unopened vial of the compound stored under recommended conditions. 2. Quality Control: If problems persist, consider running a simple QC check like TLC or obtaining an NMR spectrum of your starting material to confirm its integrity. |
| Compound has darkened in color since it was first opened. | Oxidation or polymerization has occurred. This is often accelerated by exposure to air, light, and ambient temperatures. | 1. Discard the material: Do not use a visibly degraded compound.[2] The impurities can lead to unpredictable side reactions or act as inhibitors in biological assays. 2. Review storage protocol: Ensure future vials are stored at -20°C, protected from light, and handled under an inert atmosphere if possible. |
| Difficulty dissolving the solid in a solvent where it was previously soluble. | The compound may have degraded into less soluble byproducts or polymerized. | 1. Attempt gentle warming or sonication: This may help dissolve partially degraded material. 2. If solubility remains poor, discard the sample: This is a strong indicator of compromised quality. Using such material, even if it eventually dissolves, introduces unknown variables into your experiment. |
Experimental Protocols
Adherence to a strict protocol is the best defense against reagent degradation.
Protocol 1: Initial Receipt and Aliquoting of Solid Compound
-
Objective: To safely receive and store the compound to maximize its shelf life.
-
Methodology:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage. Note the initial color of the solid.
-
Equilibrate: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Centrifuge: For products in vials, briefly centrifuge the vial to ensure all solid material is at the bottom.[1]
-
Inert Atmosphere (Recommended): Perform aliquoting in a glove box or on a benchtop with a gentle stream of inert gas (argon or nitrogen) flowing into the vial.
-
Aliquot: Using a clean spatula, weigh out the desired amounts for single-use or short-term storage into smaller, appropriate vials (e.g., amber glass vials with PTFE-lined caps).
-
Seal and Store: Tightly seal the primary container and all aliquot vials. Purge with inert gas before sealing if possible. Place them in a secondary container and store at -20°C, protected from light.
-
Protocol 2: Preparation of Stock Solutions
-
Objective: To correctly prepare a stock solution for immediate use or short-term storage.
-
Methodology:
-
Select Vial: Choose an appropriate-sized vial for your final solution volume to minimize headspace.
-
Equilibrate: Remove an aliquot of the solid compound from the -20°C freezer and allow it to warm to room temperature before opening.
-
Add Solvent: Using a calibrated pipette, add the desired volume of an appropriate anhydrous organic solvent (e.g., DMSO, DMF).
-
Dissolve: Ensure complete dissolution by vortexing or gentle sonication. The solution should be clear.
-
Use Immediately: It is best to use the solution immediately after preparation.
-
Short-Term Storage (If Necessary): If storage is unavoidable, purge the vial headspace with inert gas, seal tightly, and store at -20°C for the shortest possible time. Avoid repeated freeze-thaw cycles.
-
Visual Logic Guides
To further clarify the recommended procedures, the following diagrams illustrate the key workflows.
Caption: Recommended workflow from receiving to experimental use.
Caption: Troubleshooting decision tree for stability-related issues.
Summary of Properties
While the exact properties can vary slightly between analogs, the following table provides a general overview for this class of compounds.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄S (example analog) | [3] |
| Molecular Weight | ~258.30 g/mol (example analog) | [3] |
| Appearance | White to yellow to orange crystalline solid/powder | [2] |
| Recommended Storage | -20°C, protected from light and air | [1] |
| Common Solvents | DMSO, DMF, Ethanol | N/A |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | N/A |
References
-
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S . PubChem, National Center for Biotechnology Information. [Link]
-
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S . PubChem, National Center for Biotechnology Information. [Link]
-
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate . Georganics. [Link]
-
Wojciechowski, J. et al. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester . MDPI. [Link]
-
Dufresne, S. et al. (2010). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate . Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Stanetty, P. et al. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . Molecules. [Link]
Sources
Green Chemistry Technical Support Center: Diethyl 2-aminothiophene-3,4-dicarboxylate Synthesis
A-SMART (Sustainable Methodologies and Resourceful Techniques) Guide for Researchers
Welcome to the A-SMART Guide, your dedicated technical support resource for the green synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing this valuable scaffold using environmentally benign approaches. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and innovate responsibly.
I. Foundational Principles: The Gewald Reaction in a Green Context
The synthesis of this compound is predominantly achieved through the Gewald three-component reaction.[1][2][3] This elegant one-pot synthesis involves the condensation of an α-methylene carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
From a green chemistry perspective, our goal is to optimize this reaction by adhering to the Twelve Principles of Green Chemistry. This includes the use of safer solvents, energy-efficient reaction conditions, and minimizing waste. Traditional Gewald reactions often rely on hazardous solvents like DMF and can be energy-intensive.[4] This guide will focus on sustainable alternatives.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
Even with optimized protocols, challenges can arise. This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
dot
Caption: A decision-making workflow for troubleshooting common issues in the green synthesis of this compound.
| Issue | Potential Cause | Recommended Green Solution | Scientific Rationale |
| Low Product Yield | Inefficient Knoevenagel condensation | Use of an organocatalyst like L-proline (10 mol%) in a green solvent such as ethanol.[5] | L-proline catalyzes the initial condensation under milder, more environmentally friendly conditions compared to traditional bases.[5] |
| Poor sulfur reactivity | Employ ultrasound irradiation (40 kHz).[6] | Sonication promotes the dissolution and activation of elemental sulfur at lower temperatures, enhancing reaction rates and yields.[7][6] | |
| Thermal degradation of the product | Utilize microwave-assisted synthesis with controlled temperature and time.[4][8] | Microwaves provide rapid and uniform heating, reducing reaction times and minimizing the formation of degradation byproducts.[4][8] | |
| Product Impurities | Unreacted starting materials | Optimize stoichiometry and consider a two-step procedure where the Knoevenagel product is first isolated. | This can be beneficial for less reactive ketones, ensuring the first step goes to completion before the addition of sulfur. |
| Formation of byproducts | Use of water as a solvent with a phase-transfer catalyst or in a biphasic system.[6] | Water is a sustainable solvent, and this approach can minimize side reactions that are prevalent in organic solvents. | |
| Difficult Purification | Oily or tarry crude product | Recrystallization from a greener solvent mixture like ethyl acetate/hexanes or ethanol/water.[4] | This avoids the need for column chromatography, which consumes large volumes of solvents. |
| Residual sulfur in the final product | After the reaction, digest any unreacted sulfur with a small amount of carbon disulfide (CS2) before workup.[4] | This converts solid sulfur into a more easily removable form. Note: Use CS2 with caution in a well-ventilated fume hood. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most promising green solvents for the synthesis of this compound?
A1: Ethanol, water, and polyethylene glycol (PEG) are excellent green alternatives to traditional solvents like DMF.[4][7][6] Ethanol is a bio-based solvent with low toxicity. Water is the ultimate green solvent, and its use in the Gewald reaction has been successfully demonstrated, often with the aid of a phase-transfer catalyst or ultrasound.[6] PEG is a non-toxic, recyclable solvent that can also act as a phase-transfer catalyst.[7]
Q2: Can this synthesis be performed without a catalyst?
A2: Yes, catalyst-free conditions have been developed, particularly with the use of ultrasound or microwave irradiation in green solvents like water.[6] For instance, the reaction can be initiated by sodium polysulfides in water under sonication, completely avoiding the need for an external catalyst.[6]
Q3: What is the role of microwave irradiation in promoting a greener synthesis?
A3: Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique.[4][8][9] It offers several advantages:
-
Rate Acceleration: Reactions are often completed in minutes rather than hours.[4]
-
Higher Yields: Reduced reaction times minimize the formation of byproducts.[4]
-
Energy Efficiency: Microwaves provide targeted heating of the reaction mixture, leading to lower energy consumption compared to conventional heating methods.
Q4: How can I minimize waste during the purification process?
A4: The primary strategy is to favor crystallization over chromatography. An optimized protocol for this compound involves pouring the reaction mixture into water to precipitate the crude product, followed by recrystallization from a mixture of ethyl acetate and hexanes.[4] This significantly reduces solvent waste.
Q5: Are there any safety considerations specific to the green synthesis of this compound?
A5: While green chemistry aims to reduce hazards, it is essential to follow standard laboratory safety procedures. When using ultrasound, ensure the equipment is properly shielded to avoid exposure to high-frequency sound waves. With microwave synthesis, use sealed vessels designed for this purpose to prevent pressure buildup. Even with greener solvents, always work in a well-ventilated area and wear appropriate personal protective equipment.
IV. Experimental Protocols: A Green Approach
Here, we provide a detailed, step-by-step protocol for a microwave-assisted synthesis of this compound, adapted from established green methodologies.
Protocol 1: Microwave-Assisted Synthesis in a Green Solvent
This protocol prioritizes the use of a safer solvent and energy-efficient microwave irradiation.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur (finely powdered)
-
L-proline
-
Ethanol
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a 10 mL microwave reaction vessel, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and finely powdered elemental sulfur (1.1 mmol).
-
Add L-proline (0.1 mmol, 10 mol%).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 15 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into 20 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
dot
Caption: A streamlined workflow for the microwave-assisted green synthesis of this compound.
V. Concluding Remarks
The adoption of green chemistry principles in the synthesis of this compound is not merely an environmental consideration but a pathway to more efficient, safer, and cost-effective chemical processes. By leveraging alternative energy sources like microwaves and ultrasound, and employing benign solvent systems, researchers can significantly reduce the environmental footprint of their work while advancing the frontiers of pharmaceutical and materials science. This guide serves as a living document, and we encourage the scientific community to continue to innovate and share their findings to further promote sustainable practices in organic synthesis.
VI. References
-
Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2007). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications, 37(20), 3551-3558. [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2006). Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical Research, 2006(11), 713-715.
-
Liang, F., Li, J., & Li, J. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 458-463.
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3069-3087. [Link]
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Bansal, V., & Sharma, S. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(3), 118-122.
-
Wikipedia contributors. (2023, December 29). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Sanz-Díez, A., García-Álvarez, R., & Díez-Barra, E. (2009). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. SYNLETT, 2009(19), 3117-3120.
-
BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
-
Carvalho, E., et al. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. HCTL Open, 31.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 1-52. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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M'hamed, M. O., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2016(4), M911.
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Bourgeaux, M., Vomscheid, S., & Skene, W. G. (2007). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications, 37(20), 3551-3558. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Buchstaller, H. P., et al. (2003). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Letters in Organic Chemistry, 1(4), 279-285.
-
Mohammadi Ziarani, G., et al. (2019). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity, 23(3), 771-820.
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
-
El-Sayed, N. N. E., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30567-30578.
-
Dufresne, S., et al. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3249.
-
Georganics. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. [Link]
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PubChem. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. [Link]
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LookChem. (n.d.). 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. [Link]
-
Al-Ghamdi, A. M. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745.
-
De Oliveira, C. S., et al. (2010). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 14(4), 86-97.
-
MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.
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Elchemy. (2025). Replacing Dichloromethane: Sustainable Solvent Options for Chemical Industries. Elchemy.
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Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.
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DeSimone, J. M., & Tumas, W. (Eds.). (2019). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
-
RSC Publishing. (n.d.). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression.
-
Asian Journal of Chemistry. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole.
-
ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
-
PubMed Central (PMC). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
-
PubMed Central (PMC). (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression.
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- 5. tandfonline.com [tandfonline.com]
- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 7. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Diethyl 2-aminothiophene-3,4-dicarboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diethyl 2-aminothiophene-3,4-dicarboxylate
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. The strategic placement of the amino and vicinal ester functionalities allows for a diverse range of subsequent chemical transformations, making the efficient and scalable synthesis of this intermediate a critical concern for drug discovery and development programs.
This guide will focus on a comparative analysis of two primary synthetic routes: the well-established Gewald three-component reaction and a two-step approach involving the cyclization of a pre-formed β-keto-cyanoester intermediate . Each method will be dissected in terms of its mechanistic underpinnings, experimental protocol, and key performance indicators to provide researchers with the necessary insights to select the most appropriate method for their specific research needs.
Method 1: The Gewald Three-Component Reaction
The Gewald reaction, first reported in the 1960s, is a powerful and widely adopted one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] This multicomponent reaction brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to afford the desired thiophene derivative in a single, convergent step.[3]
Mechanistic Insights
The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[1] The base then facilitates the addition of sulfur to the activated methylene group, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene product. The choice of base is critical and can influence reaction rates and yields, with morpholine and triethylamine being commonly employed.[4]
Caption: Mechanistic pathway of the Gewald reaction.
Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of a close structural analog, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and can be adapted for the synthesis of the title compound by substituting the appropriate starting materials.[4]
Materials:
-
Appropriate α-ketoester (e.g., Diethyl 2-oxosuccinate) (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Morpholine (5 mL)
-
Methanol (30 mL)
-
Ethanol (for washing and recrystallization)
Procedure:
-
To a stirred mixture of the α-ketoester (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Continue stirring the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
Method 2: Two-Step Synthesis via Cyclization of Diethyl 2-cyano-3-oxosuccinate
An alternative approach to the one-pot Gewald reaction is a two-step sequence that involves the initial synthesis of a key β-keto-cyanoester intermediate, Diethyl 2-cyano-3-oxosuccinate, followed by its cyclization with a sulfur source. This method offers greater control over the reaction sequence and may be advantageous when dealing with sensitive substrates or when optimization of the cyclization step is required.
Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This precursor is readily prepared via a Claisen condensation between diethyl oxalate and ethyl cyanoacetate using a strong base such as sodium ethoxide.[5]
The reaction is initiated by the deprotonation of ethyl cyanoacetate by sodium ethoxide to form a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide ion drives the reaction to completion, yielding the sodium salt of the enol form of Diethyl 2-cyano-3-oxosuccinate. Acidic workup then provides the final product.
Caption: Synthesis of the β-keto-cyanoester intermediate.
Materials:
-
Metallic sodium (12 g, 521 mmol)
-
Absolute ethanol (100 mL)
-
Diethyl ether (200 mL)
-
Diethyl oxalate (53.8 g, 368 mmol)
-
Ethyl cyanoacetate (34.7 g, 307 mmol)
-
6M Hydrochloric acid
-
Chloroform
Procedure:
-
In a flask equipped with a stirrer, dissolve metallic sodium in a mixture of absolute ethanol and diethyl ether.
-
Once the sodium has completely dissolved, add diethyl oxalate and stir for 30 minutes at room temperature.
-
Add ethyl cyanoacetate and continue stirring overnight at room temperature.
-
Dilute the reaction mixture with water and acidify to pH 2-3 with 6M HCl.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from boiling ethanol to yield Diethyl 2-cyano-3-oxosuccinate.[5]
Step 2: Cyclization with a Thionating Agent
The final step in this sequence is the cyclization of Diethyl 2-cyano-3-oxosuccinate to form the thiophene ring. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.[6][7]
Thionating agents like Lawesson's reagent are thought to first convert one of the carbonyl groups of the β-keto-cyanoester into a thiocarbonyl group. This is followed by an intramolecular nucleophilic attack of the enolate onto the thiocarbonyl, leading to a cyclic intermediate. Subsequent dehydration, driven by the formation of the stable aromatic thiophene ring, affords the final product.
Caption: Cyclization of the intermediate to form the thiophene.
A general procedure for the cyclization of a 1,4-dicarbonyl compound is presented, which can be adapted for Diethyl 2-cyano-3-oxosuccinate.
Materials:
-
Diethyl 2-cyano-3-oxosuccinate
-
Lawesson's reagent or Phosphorus pentasulfide
-
Anhydrous toluene or dioxane
Procedure:
-
Dissolve Diethyl 2-cyano-3-oxosuccinate in an anhydrous solvent such as toluene or dioxane.
-
Add Lawesson's reagent or phosphorus pentasulfide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
Comparative Analysis
| Parameter | Gewald Three-Component Reaction | Two-Step Synthesis via Cyclization |
| Number of Steps | One-pot | Two distinct synthetic steps |
| Starting Materials | Simple, readily available carbonyls, cyanoesters, and sulfur | Requires synthesis of a specific β-keto-cyanoester |
| Process Control | Less control over individual reaction steps | Allows for isolation and purification of the intermediate |
| Atom Economy | Generally high | Potentially lower due to the two-step nature |
| Reported Yields | Moderate to high (typically 40-85% for related compounds)[4] | Can be high for both steps, but overall yield is multiplicative |
| Scalability | Well-established for large-scale synthesis | May require optimization for large-scale production |
| Versatility | Highly versatile for a wide range of substituted 2-aminothiophenes | More specific to the target molecule and its precursors |
| Potential Issues | Exothermic reaction, potential for side products | Requires handling of air- and moisture-sensitive reagents (e.g., sodium ethoxide) and malodorous thionating agents |
Conclusion and Recommendations
Both the Gewald three-component reaction and the two-step synthesis via cyclization of Diethyl 2-cyano-3-oxosuccinate represent viable and effective methods for the preparation of this compound.
The Gewald reaction is arguably the more convergent and atom-economical approach, making it an attractive choice for rapid access to the target molecule and for library synthesis. Its one-pot nature simplifies the overall process, though it may require careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, the required purity of the final product, and the laboratory's capabilities for handling specific reagents and reaction conditions.
References
[8] Corson, B. B.; Scott, R. W.; Vose, C. E. Cyanoacetamide. Org. Synth.1941 , 1, 179. DOI: 10.15227/orgsyn.001.0179. [Link] [9] Gewald, K. Heterocyclen aus CH-aciden Nitrilen, VII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chem. Ber.1966 , 99 (1), 1002-1007. DOI: 10.1002/cber.196609901158. [Link] [4] Mobinikhaledi, A.; Forughi, F.; Kalhor, M.; Shariatzadeh, F. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian J. Chem.2010 , 22 (9), 7399-7404. [Link] [10] Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Org. Synth.1988 , 66, 104. DOI: 10.15227/orgsyn.066.0104. [Link] [3] Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , (i), 209-246. [Link] [1] Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. 2-Aminothiophenes by the Gewald Reaction. J. Heterocycl. Chem.1999 , 36 (2), 333-345. DOI: 10.1002/jhet.5570360201. [Link] [11] Shaabani, A.; Ghasemi, S.; Dadashi, A.; Afshari, R. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum2016 , 1, a002. DOI: 10.3390/ecsoc-20-03695. [Link] [12] Tumer, F.; Turgut, Z.; Ayhan, G.; Karadayı, N. An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turk. J. Chem.2004 , 28 (4), 395-400. [Link] [5] Vaněk, T.; Dvořák, D.; Hnyk, D.; Starý, I. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(2), M1634. DOI: 10.3390/M1634. [Link] [2] Wikipedia contributors. Gewald reaction. Wikipedia, The Free Encyclopedia. [Link] [6] Wikipedia contributors. Lawesson's reagent. Wikipedia, The Free Encyclopedia. [Link] [13] Wikipedia contributors. Phosphorus pentasulfide. Wikipedia, The Free Encyclopedia. [Link]
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A Comparative Analysis of the Biological Activity of Diethyl 2-aminothiophene-3,4-dicarboxylate and Structurally Related Thiophenes
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged heterocycle, forming the core of numerous pharmacologically active compounds.[1][2] Among the vast library of thiophene derivatives, 2-aminothiophenes have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of Diethyl 2-aminothiophene-3,4-dicarboxylate and its close structural analogs, with a focus on their antimicrobial and anticancer potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
While specific biological data for this compound is not extensively available in the public domain, a comprehensive comparison can be drawn by examining its close analog, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD), and other related 2-aminothiophene derivatives. The addition of a second amino group at the C5 position in DDTD provides a key structural variation for comparative analysis.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Efficacy
Thiophene derivatives exhibit a broad spectrum of biological activities, and their efficacy is intricately linked to the nature and position of substituents on the thiophene ring.[3][4]
Antimicrobial Activity
The 2-aminothiophene core is a well-established pharmacophore in the design of novel antimicrobial agents.[1] The antimicrobial potential of various thiophene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5][6]
A study on azomethine derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) revealed notable antimicrobial activity.[7][8] In particular, a derivative incorporating a nitrofurfural fragment (compound 2j in the study) demonstrated the highest efficacy against Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and the fungus Candida albicans.[7][8] This highlights the significant impact of specific substituents on the antimicrobial spectrum and potency.
In comparison, other studies on various 2-aminothiophene derivatives have also reported significant antimicrobial activities. For instance, certain thiophene-isoxazole derivatives have shown promise against a range of pathogenic microorganisms, including drug-resistant strains.[5] The mechanism of action for some thiophene derivatives is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase.[9]
Table 1: Comparative Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Test Organisms | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Azomethine of DDTD (e.g., compound 2j ) | S. aureus, E. coli, C. albicans | Highest effect among tested derivatives | [7][8] |
| Thiophene-isoxazole derivatives | Various pathogenic bacteria | Promising activity, including against resistant strains | [5] |
| Thiophene-2-carboxamide derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good inhibition activity, particularly with methoxy group substitution | [10] |
| 3-Aminothiophene-2-carboxylates | E. coli, S. aureus, A. niger, C. albicans | MIC values of 10-20 µg/mL for some derivatives | [11] |
The data suggests that while the core 2-aminothiophene structure is important, the specific functional groups attached to it play a crucial role in determining the antimicrobial potency and spectrum. The electron-withdrawing or donating properties of these substituents, as well as their steric bulk, can significantly influence the interaction of the molecule with its microbial target.[10]
Anticancer Activity
The antiproliferative properties of thiophene derivatives have been extensively investigated, with many compounds showing potent activity against various cancer cell lines.[3][12] The efficacy is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[13]
Derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have demonstrated significant antiproliferative activity, particularly against human breast cancer cell lines (T47D and MCF-7).[7][8] Several azomethine derivatives of DDTD exhibited potent anticancer activity with IC50 values in the low micromolar range, and in some cases, surpassing the efficacy of the standard anticancer drug Doxorubicin.[7][8] For example, compound 2b from the study showed an IC50 of 2.3 µM against the T47D cell line.[7][8]
Further studies on other DDTD derivatives have identified compounds with even more potent anticancer activity. For instance, a derivative with a 3-(trifluoromethyl)benzamido and a 5-nitrothiophen-2-yl)methylene-amino substituent (compound C29 ) showed IC50 values of 0.47 µM against HT-29 (colon cancer) and 0.41 µM against HepG2 (liver cancer) cell lines, which were better than the positive control, Doxorubicin.[14]
The anticancer mechanism of some thiophene derivatives is believed to involve the induction of apoptosis (programmed cell death) through pathways such as changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[15]
Table 2: Comparative Anticancer Activity (IC50) of Selected Thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| Azomethines of DDTD (e.g., compound 2b ) | T47D (breast cancer) | 2.3 µM | [7][8] |
| DDTD derivative (compound C29 ) | HT-29 (colon), HepG2 (liver) | 0.47 µM, 0.41 µM | [14] |
| 2-Amino-3-carboxy-4-phenylthiophenes | aPKC-dependent signaling | EC50 in the low nanomolar range | [16][17] |
| Thiophene derivative (compound 480 ) | HeLa (cervical), Hep G2 (liver) | 12.61 µg/mL, 33.42 µg/mL | [15] |
These findings underscore the potential of the 2-aminothiophene scaffold as a template for the design of novel and potent anticancer agents. The structure-activity relationship studies reveal that the nature of the substituents at the C2, C3, C4, and C5 positions of the thiophene ring is critical for modulating the anticancer activity.[16][17]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Substitution at the C2-amino group: Modification of the amino group, for instance, by forming azomethines, can significantly enhance biological activity.[7][8] The nature of the aromatic aldehyde used in the formation of the azomethine plays a crucial role in determining the potency.
-
Substituents on the thiophene ring: The presence of electron-donating or electron-withdrawing groups on the thiophene ring or on aryl substituents can profoundly impact activity. For example, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating moieties on the C-4 aryl group were found to be crucial for inhibitory activity against atypical protein kinase C (aPKC).[16][17]
-
The nature of the ester group: The type of ester at the C3 and C4 positions can influence the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes, which in turn affects its biological activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the antimicrobial susceptibility of bacteria to a given compound.[9][18]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum and solvent)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plates.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental workflow for MIC determination.
Protocol 2: In Vitro Anticancer Activity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[13]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 8 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Workflow for MTT assay.
Conclusion
This comparative guide underscores the significant biological potential of this compound and its structural analogs. The available data on Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives strongly suggests that this class of compounds possesses potent antimicrobial and anticancer activities. The key to unlocking their full therapeutic potential lies in the strategic modification of the substituents on the thiophene ring. The provided experimental protocols offer a robust framework for the continued exploration and evaluation of these promising compounds. Further research focusing on the synthesis and biological screening of this compound itself is warranted to provide a direct comparison and to further elucidate the structure-activity relationships within this important class of heterocyclic compounds.
References
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Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed. [Link]
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Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]
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Bozorov, K., et al. (2023). Synthesis and Antitumor Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives. ResearchGate. [Link]
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Ma, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
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Stump, C. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]
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Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Stump, C. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC - PubMed Central. [Link]
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Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
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Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]
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Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
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da Silva, A. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Thapa, P., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]
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Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]
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Chavan, S. M., et al. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]
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Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]
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Stump, C. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ScienceDirect. [Link]
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Abu-Zied, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
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Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
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Li, J., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
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A Spectroscopic Guide to Diethyl 2-aminothiophene-3,4-dicarboxylate and Its Derivatives for Drug Discovery
In the landscape of medicinal chemistry and drug development, the thiophene scaffold is a cornerstone, renowned for its versatile biological activities.[1][2][3] Among its numerous variants, Diethyl 2-aminothiophene-3,4-dicarboxylate (DATD) and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating anticancer and antimicrobial properties.[4][5] A thorough understanding of the structural nuances of these molecules is paramount for optimizing their efficacy and safety. Spectroscopic analysis provides an indispensable toolkit for this purpose, offering a detailed window into their molecular architecture.
This guide presents a comparative spectroscopic analysis of this compound and its derivatives. We will delve into the principles and experimental workflows of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral data of DATD alongside its derivatives, we will elucidate how structural modifications influence their spectroscopic signatures, providing researchers with the foundational knowledge to accelerate their drug discovery programs.
The Core Scaffold: this compound (DATD)
The synthesis of the DATD core and its derivatives often employs the Gewald reaction, a versatile method for constructing polysubstituted 2-aminothiophenes.[6][7] This reaction provides a straightforward route to a diverse library of compounds for biological screening.
Caption: Logical workflow from the core molecule to drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule.[8] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum of DATD provides a baseline for understanding its derivatives. Key signals include those for the ethyl ester groups (a quartet for the -CH₂- and a triplet for the -CH₃) and the amine (-NH₂) protons. The thiophene ring protons also give characteristic signals.
When the primary amine of DATD is converted to an azomethine (Schiff base) derivative, significant changes are observed in the ¹H NMR spectrum. The disappearance of the -NH₂ signal and the appearance of a new signal for the imine proton (-N=CH-) are definitive indicators of this transformation. The chemical shift of this imine proton is highly dependent on the electronic nature of the substituent on the aromatic ring introduced.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| DATD Derivative (unspecified) | ~7.9 (s, 2H, -NH₂) |
| Azomethine Derivative | ~8.2 (s, 1H, -N=CH-) |
Note: Specific chemical shifts can vary based on the solvent and the specific derivative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum are typically a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the spectrum, typically requiring 16-64 scans for a sufficient signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is unique to the compound.[8][9] It is particularly useful for identifying the presence or absence of specific functional groups.
Comparative IR Analysis
The IR spectrum of DATD is characterized by strong absorptions corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=O stretching of the ester groups (around 1670-1730 cm⁻¹). The thiophene ring itself exhibits characteristic C-S stretching vibrations.[10][11]
Upon derivatization to an azomethine, the most notable change is the disappearance of the N-H stretching bands and the appearance of a new, strong C=N stretching band in the 1600-1690 cm⁻¹ region.[12] The exact position of this band can provide insights into the electronic environment of the imine bond.
| Compound | Key IR Absorptions (cm⁻¹) |
| DATD | 3423, 3306 (N-H stretch); 1676, 1593 (C=O stretch)[13] |
| Azomethine Derivative | ~1663 (C=N stretch); Disappearance of N-H bands[12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and compare them to known functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[14] It is particularly sensitive to the presence of conjugated systems.
Comparative UV-Vis Analysis
Thiophene and its derivatives typically exhibit strong UV absorptions due to π → π* transitions within the aromatic ring.[15] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents. The amino and ester groups in DATD act as auxochromes, influencing the absorption maxima.
The formation of an azomethine derivative extends the conjugated system, leading to a bathochromic (red) shift in the absorption maximum (λ_max) compared to DATD. This shift is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Compound | Typical λ_max (nm) |
| Thiophene | ~235[15] |
| Substituted Thiophenes | 250 - 400+ |
Note: Specific λ_max values are highly dependent on the solvent and the full molecular structure.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][16] It provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Comparative MS Analysis
The mass spectrum of DATD will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation may involve the loss of the ethyl or ethoxycarbonyl groups.
For derivatives of DATD, the molecular ion peak will shift to reflect the mass of the added substituent. The fragmentation pattern will also change, providing valuable information for confirming the structure of the new molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
| Compound | Molecular Weight ( g/mol ) |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | 258.30[17] |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 257.31[18] |
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak is identified to determine the molecular weight.
Caption: Experimental workflow for ESI-Mass Spectrometry.
Conclusion
The spectroscopic comparison of this compound and its derivatives provides a clear and detailed picture of their molecular structures. Each spectroscopic technique offers a unique piece of the puzzle: NMR elucidates the atomic connectivity, IR identifies key functional groups, UV-Vis probes the electronic structure, and MS confirms the molecular weight and elemental composition. By systematically applying these techniques and understanding how structural modifications are reflected in the resulting spectra, researchers can confidently characterize novel compounds and build robust structure-activity relationships, ultimately paving the way for the development of new and effective therapeutic agents.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 4815-30-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 17. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous X-ray Crystallographic Data Validation: A Case Study of Diethyl 2-aminothiophene-3,4-dicarboxylate Derivatives
This guide provides an in-depth, experience-driven protocol for the validation of single-crystal X-ray diffraction data, using a derivative of Diethyl 2-aminothiophene-3,4-dicarboxylate as a practical exemplar. In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, yet the integrity of a crystal structure is only as robust as the data from which it is derived and the rigor with which it is validated.
This document is intended for researchers, scientists, and drug development professionals who seek not just to produce crystallographic data, but to ensure its accuracy, reproducibility, and compliance with the highest scientific standards. We will move beyond a simple checklist of validation metrics to a deeper understanding of the "why" behind each step, empowering you to critically assess and defend your structural models.
The Imperative of Validation: More Than Just a Low R-factor
A low residual factor (R-factor) is often mistakenly brandished as the sole hallmark of a "good" crystal structure. While important, it is but one piece of a complex puzzle. True validation is a holistic process that scrutinizes the entire crystallographic experiment, from the quality of the crystal itself to the final refined model. This guide will navigate through the critical stages of data collection, refinement, and the use of community-trusted validation tools.
Our case study will be based on the crystallographic data of a closely related and published structure, Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate[1]. While the specific data for the parent compound is not publicly available, the validation principles and methodologies detailed herein are universally applicable.
Experimental Workflow: A Self-Validating System
The foundation of a reliable crystal structure is a meticulously executed experimental workflow. Each step is an opportunity to introduce or mitigate error, and therefore, must be approached with a critical eye.
Step 1: Crystal Growth and Selection - The Genesis of Quality Data
The journey to a validated crystal structure begins with the quality of the single crystal itself. A well-diffracting crystal is the primary determinant of data quality.
Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., acetone, as was successful for the case study compound[1]) to near saturation at room temperature.
-
Controlled Evaporation: Loosely cap the vial and place it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.
-
Crystal Selection: Under a polarized light microscope, select a single crystal that is transparent, free of cracks or inclusions, and exhibits uniform extinction every 90 degrees of rotation.[2] An ideal crystal for modern diffractometers should have dimensions of approximately 0.1-0.3 mm in all directions to ensure it is fully bathed in the X-ray beam.[2][3]
Step 2: Data Collection and Processing - Capturing the Diffraction Pattern
Modern diffractometers automate much of the data collection process. However, the operator's judgment in setting up the experiment is crucial.
Data Collection Parameters for a Typical Small Molecule:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | The choice of wavelength affects the resolution and absorption of the X-rays by the crystal. Copper sources provide better dispersion for determining absolute configuration but may lead to higher absorption. |
| Temperature | 100-120 K | Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.[1] |
| Detector Distance | 40-60 mm | This distance is optimized to capture both low and high-resolution data without spot overlap. |
| Exposure Time | 5-60 seconds/frame | The exposure time is adjusted to achieve a good signal-to-noise ratio without overloading the detector. |
| Data Completeness | >95% | A high degree of data completeness is essential for an accurate electron density map.[4] |
Data processing involves integrating the raw diffraction images to obtain a list of reflection intensities (the .hkl file). This is typically performed using the diffractometer's software (e.g., Bruker's SAINT).
Structure Solution and Refinement with SHELXL: An Iterative Process
Once the reflection data is obtained, the crystallographic phase problem must be solved to generate an initial structural model. This is often accomplished using direct methods, as implemented in programs like SHELXS. The subsequent refinement of this model against the experimental data is a critical step where the model is improved to best fit the observed diffraction pattern. SHELXL is the most widely used program for the refinement of small-molecule crystal structures.[5][6][7][8]
The refinement process is iterative and involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
The Core of Validation: A Comparative Guide to Essential Tools
While refinement programs provide initial metrics of model quality, a thorough validation requires the use of specialized, independent software. The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which is the industry standard for validating Crystallographic Information Files (CIFs).[9][10][11][12] The checkCIF service incorporates the powerful validation algorithms of the PLATON program.[13][14][15][16]
The checkCIF/PLATON Report: Deciphering the Alerts
A checkCIF report will generate a series of alerts, categorized by severity (A, B, C, G). It is the responsibility of the crystallographer to address or provide justification for these alerts.
Key Validation Parameters and Their Significance:
| Validation Check | Tool/Method | What it Assesses | Common Issues and Interpretations |
| R-factors (R1, wR2) | SHELXL/checkCIF | The agreement between the observed and calculated structure factor amplitudes. | High R-factors can indicate a poor model, incorrect space group, or low-quality data. Generally, for small molecules, R1 should be < 5%. |
| Goodness-of-Fit (GooF) | SHELXL/checkCIF | Should be close to 1.0. A value significantly different from 1.0 suggests an inappropriate weighting scheme. | A GooF > 1 indicates that the estimated standard uncertainties of the observations are too small, while a GooF < 1 suggests they are too large. |
| Difference Electron Density Peaks | SHELXL/checkCIF | The residual electron density after the model has been subtracted. | Large positive or negative peaks can indicate missing atoms, disordered components, or incorrect atom types. |
| ADDSYM/PLATON | checkCIF/PLATON | Checks for missed higher symmetry in the crystal lattice.[17] | Failure to identify the correct, higher symmetry space group is a serious error. |
| Hirshfeld Test | PLATON | A test for the rigidity of bonds between non-hydrogen atoms. | Significant deviations can indicate incorrect atom assignment or unresolved disorder. |
| Mogul | CCDC Software | Compares bond lengths, angles, and torsion angles in the model to those in the Cambridge Structural Database (CSD).[18][19][20][21][22] | Statistically significant deviations from expected geometries should be carefully examined and justified. |
A Practical Walk-Through: Validating the this compound Derivative
Let's consider the published data for Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate[1]. A hypothetical checkCIF report for this structure might raise the following points, which a diligent researcher would need to address:
-
Alert Level C: Thiopene S-C bond length differs from expected value.
-
Action: Using a tool like the CCDC's Mogul, one would compare the observed S-C bond lengths to the distribution of similar bonds in the Cambridge Structural Database. A slight deviation might be electronically justified by the substituent effects of the amino and carboxylate groups.
-
-
Alert Level G: No hydrogen atoms on N1.
-
Action: The CIF should be edited to include the coordinates of the hydrogen atoms on the amine group, which are typically placed in calculated positions and refined using a riding model in SHELXL.
-
Conclusion: Upholding the Standards of Scientific Integrity
The validation of X-ray crystallographic data is not a mere formality but a cornerstone of scientific rigor. By embracing a holistic approach that encompasses careful experimental practice, iterative refinement, and critical evaluation using community-accepted tools, researchers can ensure the structural models they present are not only plausible but are a true and accurate representation of the molecule's three-dimensional structure. This commitment to quality is essential for the advancement of drug discovery, materials science, and the broader scientific enterprise.
References
- 1. Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. books.rsc.org [books.rsc.org]
- 4. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]
- 6. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Easy Structure - Sucrose [xray.uky.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CheckCIF [checkcif.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. PLATON INTRO [web.mit.edu]
- 14. PLATON [chem.gla.ac.uk]
- 15. PLATON [cristal.org]
- 16. PLATON [crystal.chem.uu.nl]
- 17. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
A Technical Guide to the Structure-Activity Relationship of Diethyl 2-Aminothiophene-3,4-dicarboxylate Analogs as Potent Anticancer and Antimicrobial Agents
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the diethyl 2-aminothiophene-3,4-dicarboxylate core. We will dissect the nuances of how subtle molecular modifications influence their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The this compound Scaffold: A Privileged Core
The 2-aminothiophene ring system is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The this compound core, and particularly its 2,5-diamino derivative (DDTD), offers a versatile platform for chemical modification. The presence of multiple functional groups—the amino group at the 2-position, and the two ester groups at the 3- and 4-positions—allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
The primary synthetic route to this class of compounds is the Gewald reaction, a multi-component condensation that provides a straightforward and efficient method for constructing the polysubstituted 2-aminothiophene ring.[3] This reaction's operational simplicity and the ready availability of starting materials have made the 2-aminothiophene scaffold highly accessible for medicinal chemistry exploration.
Comparative Analysis of Anticancer Activity: A Focus on Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate (DDTD) Analogs
A significant body of research has focused on the anticancer potential of DDTD analogs. A particularly insightful study involved the synthesis and evaluation of a series of azomethine derivatives of DDTD, where various aromatic and heteroaromatic aldehydes were condensed with the 5-amino group.[4][5]
Key Structure-Activity Relationship Insights
The antiproliferative activity of these analogs was assessed against a panel of human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer lines. The results, summarized in Table 1, reveal several key SAR trends.[4][5]
-
Influence of Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the azomethine moiety play a crucial role in determining the anticancer potency.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (NO₂) at the para-position of the phenyl ring, generally leads to enhanced activity. For instance, compound 2b (4-nitrophenyl) exhibited a potent IC₅₀ of 2.3 µM against the T47D cell line.[4]
-
Halogens: Halogen substitution, particularly at the para-position, also contributes to increased potency.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (OCH₃) or methyl (CH₃) groups tends to diminish the anticancer activity.[5]
-
-
Heteroaromatic Moieties: The replacement of the phenyl ring with a heteroaromatic system can also modulate activity. The 5-nitrofuran-2-yl derivative (2j ) displayed broad-spectrum activity against multiple cancer cell lines.[4]
Quantitative Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of DDTD analogs against the T47D human breast cancer cell line, providing a clear quantitative comparison of their potencies.[4]
| Compound ID | R Group (at 5-amino position) | IC₅₀ (µM) against T47D Cells |
| 2b | 4-Nitrophenyl | 2.3 |
| 2k | 2,4-Dichlorophenyl | 7.1 |
| 2l | 4-(Trifluoromethyl)phenyl | 8.6 |
| 2c | 4-Chlorophenyl | 12.1 |
| 2e | 4-Bromophenyl | 13.2 |
| 2i | 4-Fluorophenyl | 14.9 |
| 2j | 5-Nitrofuryl | 16.0 |
| Doxorubicin | (Standard Drug) | 15.5 |
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
While the precise mechanism of action for all DDTD analogs is not fully elucidated, a growing body of evidence suggests that many 2-aminothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics.[6] Specifically, they are proposed to act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Below is a diagram illustrating the proposed mechanism of action for these anticancer agents.
Caption: Proposed mechanism of anticancer activity.
Comparative Analysis of Antimicrobial Activity
The versatility of the this compound scaffold extends to its antimicrobial properties. Several analogs have demonstrated significant activity against a range of pathogenic bacteria and fungi.
Key Structure-Activity Relationship Insights
The antimicrobial screening of DDTD analogs reveals distinct SAR trends that, in some cases, parallel those observed for anticancer activity.
-
Impact of Heterocyclic Rings: The introduction of a nitrofurfural fragment at the 5-amino position (compound 2j ) resulted in the most potent and broad-spectrum antimicrobial agent in the series, exhibiting strong activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[4]
-
Role of Aromatic Substituents: While the nitrofuryl moiety was a clear outlier, other substitutions on the phenyl ring also influenced antimicrobial potency. Analogs with electron-withdrawing groups tended to show better activity.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial efficacy. The table below presents the MIC values for selected DDTD analogs against representative microbial strains.[4]
| Compound ID | R Group (at 5-amino position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2j | 5-Nitrofuryl | 3.12 | 6.25 | 6.25 |
| 2b | 4-Nitrophenyl | 12.5 | 25 | 50 |
| 2l | 4-(Trifluoromethyl)phenyl | 25 | 50 | 100 |
| 2k | 2,4-Dichlorophenyl | 50 | 100 | >100 |
| Ampicillin | (Standard Antibiotic) | 3.12 | 6.25 | - |
| Amphotericin B | (Standard Antifungal) | - | - | 1.56 |
Proposed Mechanism of Action: Bacterial Membrane Disruption
The antimicrobial mechanism of thiophene derivatives is thought to involve the disruption of bacterial cell membrane integrity. These compounds can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[2]
The following diagram illustrates the proposed workflow for evaluating the antimicrobial mechanism.
Caption: Workflow for assessing bacterial membrane disruption.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis of a representative analog and the key biological assays are provided below.
Synthesis of Diethyl 2-amino-5-(((4-nitrophenyl)methylidene)amino)thiophene-3,4-dicarboxylate (Compound 2b)
This synthesis is a two-step process starting with the Gewald reaction to form the DDTD core, followed by condensation with 4-nitrobenzaldehyde.
Step 1: Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD)
-
To a solution of diethyl 2,3-dicyanosuccinate (1 mmol) in ethanol (20 mL), add elemental sulfur (1.1 mmol) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure DDTD.
Step 2: Synthesis of Compound 2b
-
Dissolve DDTD (1 mmol) and 4-nitrobenzaldehyde (1.1 mmol) in absolute ethanol (25 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final compound 2b .
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold, particularly its 2,5-diamino derivatives, represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The SAR studies highlighted in this guide demonstrate that the biological activity of these compounds can be systematically modulated through chemical modifications. Specifically, the introduction of electron-withdrawing groups and certain heteroaromatic moieties can significantly enhance their potency.
Future research in this area should focus on expanding the structural diversity of these analogs to build a more comprehensive SAR profile. Exploring substitutions at the 3- and 4-positions of the thiophene ring, as well as modifications of the ester functionalities, could lead to the discovery of compounds with improved activity and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents.
References
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Bozorov, K., Ma, H. R., Zhao, J. Y., & Aisa, H. A. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]
- Prasad, K. C., Kumar, C. S., & Kumar, K. A. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-8.
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. S. (2010). Synthesis, characterization and biological studies of some novel thieno[2,3-d]pyrimidines. Molecules, 15(7), 4785-4796.
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Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 946583. [Link]
-
Bozorov, K., et al. (2020). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]
- Metwally, A. A., et al. (2023).
- Bozorov, K., et al. (2023). Synthesis and Antitumor Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives. Chinese Journal of Organic Chemistry, 43(2), 739-747.
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A Senior Application Scientist's Guide to Diethyl 2-aminothiophene-3,4-dicarboxylate and its Commercial Analogs: A Comparative Analysis for Drug Discovery and Materials Science
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological and electronic properties.[1][2] Diethyl 2-aminothiophene-3,4-dicarboxylate serves as a pivotal starting material for the synthesis of a diverse array of bioactive molecules and functional materials. This in-depth guide provides a comparative analysis of this compound and its commercially available analogs. We will explore their synthesis, physicochemical properties, and performance in key applications, supported by experimental data and detailed protocols. This guide is intended to empower researchers to make informed decisions in selecting the optimal 2-aminothiophene building block for their specific research and development needs.
Introduction: The Significance of the 2-Aminothiophene Core
The thiophene ring is a bioisostere of the phenyl group, and its incorporation into molecular structures can significantly enhance pharmacological activity.[3] The 2-aminothiophene moiety, in particular, is a versatile pharmacophore found in a wide range of compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][4] The amino group at the C2 position and the ester functionalities at C3 and C4 provide multiple reactive sites for further chemical modifications, making these compounds highly valuable synthons for combinatorial chemistry and drug discovery.
The primary synthetic route to these valuable compounds is the Gewald reaction, a multi-component condensation that offers a straightforward and efficient method for constructing the substituted thiophene ring.[5][6][7] This reaction's operational simplicity and the ready availability of starting materials have contributed to the widespread exploration of 2-aminothiophene derivatives in various scientific disciplines.
Structural Overview of this compound and its Analogs
The core structure of this compound features a thiophene ring with an amino group at the 2-position and two ethyl ester groups at the 3- and 4-positions. The commercially available analogs present variations in the ester groups, the presence of additional substituents on the thiophene ring, or modifications to the amino group. These structural differences can profoundly influence the molecule's reactivity, solubility, and biological activity.
Below is a DOT script to visualize the chemical structures of the parent compound and its key commercial analogs.
Caption: Chemical structures of this compound and two of its commercially available analogs.
Comparative Physicochemical Properties
The choice of a 2-aminothiophene derivative is often dictated by its physical and chemical properties, which influence its suitability for specific reaction conditions and biological assays. The following table summarizes key physicochemical properties of this compound and its analogs, compiled from various sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| This compound | C₁₀H₁₃NO₄S | 243.28 | - |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C₁₀H₁₄N₂O₄S | 258.30 | 29.9 µg/mL (at pH 7.4)[8] |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C₁₁H₁₅NO₄S | 257.31 | 4.4 µg/mL (at pH 7.4)[9] |
| 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate | C₉H₁₁NO₄S | 229.25 | - |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₁₀H₁₃NO₂S | 211.28 | - |
Note: Solubility data is often limited in publicly available resources. The provided values are from experimental measurements where available. The absence of data does not imply insolubility but rather a lack of reported values.
Synthesis: The Gewald Reaction and its Variations
The Gewald three-component reaction is the most common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
General Experimental Protocol for Gewald Synthesis
This protocol outlines a general procedure for the synthesis of 2-aminothiophene derivatives. The specific reactants and conditions can be modified to yield the desired analog.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base catalyst (e.g., morpholine, diethylamine, or triethylamine) (0.5-1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde, active methylene nitrile, and solvent.
-
Stir the mixture at room temperature and add the base catalyst dropwise.
-
Add elemental sulfur portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
The choice of base is crucial; it catalyzes both the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, and the subsequent cyclization with sulfur.
-
The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
-
The purification by recrystallization is a standard and effective method for obtaining highly pure crystalline products.
The following DOT script illustrates the general workflow of the Gewald reaction.
Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.
Performance Comparison in Key Applications
The utility of this compound and its analogs is best demonstrated by their performance in relevant applications. Here, we focus on their potential as anticancer agents, a field where 2-aminothiophene derivatives have shown considerable promise.[10][11][12][13]
Anticancer Activity: A Comparative Overview
The cytotoxic activity of these compounds against various cancer cell lines is a key performance indicator. The IC₅₀ value, the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2b) | T47D (Breast Cancer) | 2.3 | [10] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2k) | T47D (Breast Cancer) | 7.1 | [10] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2l) | T47D (Breast Cancer) | 8.6 | [10] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2c) | T47D (Breast Cancer) | 12.1 | [10] |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2e) | T47D (Breast Cancer) | 13.2 | [10] |
| Thiazole-Thiophene Scaffold (4b) | MCF-7 (Breast Cancer) | 10.2 ± 0.7 | [13] |
| Thiazole-Thiophene Scaffold (13a) | MCF-7 (Breast Cancer) | 11.5 ± 0.8 | [13] |
| Doxorubicin (Reference Drug) | T47D (Breast Cancer) | 15.5 | [10] |
| Cisplatin (Reference Drug) | MCF-7 (Breast Cancer) | 13.3 ± 0.61 | [13] |
Analysis of Structure-Activity Relationship (SAR): The data suggests that modifications to the core 2-aminothiophene structure can significantly impact anticancer activity. For instance, derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent activity against breast cancer cell lines, with some compounds exhibiting lower IC₅₀ values than the standard chemotherapeutic drug Doxorubicin.[10] The addition of a second amino group at the 5-position appears to be a favorable modification for enhancing cytotoxicity in this context. Furthermore, the creation of hybrid molecules, such as thiazole-thiophene scaffolds, has also yielded compounds with promising activity against breast cancer cells.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Self-Validating System: This protocol includes essential controls for self-validation. The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability. The positive control provides a benchmark for cytotoxic activity.
The following DOT script illustrates the workflow of the MTT assay.
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Conclusion and Future Perspectives
This compound and its commercially available analogs are indispensable tools for researchers in drug discovery and materials science. This guide has provided a comparative overview of their synthesis, physicochemical properties, and performance, with a particular focus on their potential as anticancer agents. The structural diversity within this class of compounds offers a rich landscape for further exploration and optimization.
Future research should focus on expanding the library of 2-aminothiophene derivatives and conducting systematic comparative studies to elucidate more detailed structure-activity relationships. The development of novel synthetic methodologies that are even more efficient and environmentally friendly will also be a key area of investigation. As our understanding of the biological targets of these compounds grows, so too will our ability to design and synthesize next-generation 2-aminothiophene-based therapeutics and functional materials with enhanced efficacy and specificity.
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ResearchGate. (2025, August 6). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
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Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]
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A Comparative Guide to the DFT and Computational Analysis of Diethyl 2-aminothiophene-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of Diethyl 2-aminothiophene-3,4-dicarboxylate, leveraging Density Functional Theory (DFT) and other computational methods. We will explore its electronic structure, spectroscopic properties, and potential reactivity through a synthesis of experimental data and theoretical calculations. This document is designed to bridge the gap between theoretical modeling and practical applications, offering insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of this compound
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This compound and its analogues have demonstrated potential as anticancer and antimicrobial agents.[1] The arrangement of the amino and dicarboxylate functional groups on the thiophene ring makes it a versatile scaffold for synthesizing more complex molecules, including azomethine derivatives with interesting optoelectronic properties.[2] Understanding the fundamental electronic and structural characteristics of this molecule is paramount for the rational design of novel therapeutic agents and functional materials.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate molecular properties at the atomic level. By correlating theoretical calculations with experimental findings, we can gain a deeper understanding of molecular behavior, predict reactivity, and guide synthetic efforts. This guide will walk through a typical workflow for the computational study of this compound, drawing comparisons with closely related thiophene derivatives to provide a comprehensive overview.
Experimental and Computational Methodologies: A Synergistic Approach
A robust understanding of a molecule's properties arises from the interplay between experimental characterization and computational modeling.
Experimental Synthesis and Characterization
The synthesis of this compound and its derivatives is often achieved through the Gewald reaction, a multicomponent condensation that is efficient and versatile.[3][4]
Typical Experimental Protocol for Synthesis:
-
Reaction Setup: A mixture of a β-ketoester (e.g., ethyl acetoacetate), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: A base, typically a secondary amine such as morpholine or diethylamine, is added to catalyze the reaction.
-
Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 45-60 °C) for several hours.
-
Workup and Purification: The product precipitates upon cooling and is collected by filtration. Recrystallization from a suitable solvent like ethanol yields the purified this compound.
Characterization of the synthesized compound relies on a suite of spectroscopic techniques:
-
FT-IR and FT-Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule.
Computational Workflow: Unveiling Molecular Insights
The computational analysis complements experimental data by providing a detailed picture of the molecule's electronic structure and reactivity.
Diagram of the Computational Workflow:
Caption: A typical workflow for the computational analysis of a molecule.
Step-by-Step Computational Protocol:
-
Structure Optimization: The initial molecular structure is drawn and optimized using DFT calculations. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[5] This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.[6][7]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This helps in identifying the sites susceptible to electrophilic and nucleophilic attack.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule.
-
Molecular Docking (for drug development applications): If the molecule is being investigated as a potential drug, molecular docking studies can be performed to predict its binding affinity and mode of interaction with a specific protein target.
Comparative Analysis of Results
While a dedicated computational study on this compound is not extensively reported, we can draw parallels from studies on similar molecules like Methyl 3-aminothiophene-2-carboxylate and other thiophene derivatives to present a representative analysis.[6][9]
Optimized Molecular Geometry
The optimized geometry of this compound would show a nearly planar thiophene ring. The amino group and the two diethyl carboxylate groups will have specific orientations relative to the ring. Intramolecular hydrogen bonding between the amino group and the adjacent carbonyl oxygen of the carboxylate group is expected, which contributes to the planarity and stability of the molecule. This is a common feature in related structures.[10]
Vibrational Spectroscopy: Theory vs. Experiment
The calculated vibrational frequencies, after scaling to correct for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and FT-Raman data.
| Vibrational Mode | Expected Experimental FT-IR (cm⁻¹) (Approx.) | Expected Calculated (DFT/B3LYP) (cm⁻¹) (Approx.) | Assignment |
| N-H stretching | 3400-3300 | 3450-3350 | Asymmetric and symmetric stretching of the amino group. |
| C-H stretching (aliphatic) | 3000-2850 | 3050-2900 | Stretching of C-H bonds in the ethyl groups. |
| C=O stretching | 1720-1680 | 1730-1690 | Stretching of the carbonyl groups in the esters. |
| C=C stretching (ring) | 1600-1450 | 1610-1460 | Stretching vibrations of the thiophene ring. |
| C-N stretching | 1350-1250 | 1360-1260 | Stretching of the carbon-nitrogen bond. |
| C-S stretching | 750-650 | 760-660 | Stretching of the carbon-sulfur bonds in the ring. |
Note: The expected values are based on typical ranges for these functional groups and data from similar molecules.[6][11]
The strong correlation between the calculated and experimental spectra validates the computational model and allows for a confident assignment of the observed vibrational bands.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are key to understanding the electronic properties and reactivity of a molecule.
Diagram of HOMO-LUMO Orbitals:
Caption: Schematic representation of HOMO and LUMO electron density distribution.
For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring and the amino group, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the electron-withdrawing dicarboxylate groups and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller energy gap implies higher reactivity and lower kinetic stability. For similar thiophene derivatives, this gap is typically in the range of 3-5 eV.[5][12] This value can be correlated with the molecule's potential for charge transfer and its application in electronic materials.
| Parameter | Expected Value (Approx.) | Significance |
| E(HOMO) | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity and stability. |
Note: These values are estimations based on related compounds and can vary with the computational method.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl groups, indicating these are the most electronegative regions and likely sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, suggesting these are the most electropositive regions and potential sites for nucleophilic attack.
-
Neutral Potential (Green): Distributed over the carbon backbone of the thiophene ring and ethyl groups.
This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Concluding Remarks and Future Directions
The computational analysis of this compound, guided by DFT, provides a wealth of information that complements experimental findings. This synergistic approach allows for a comprehensive understanding of its structural, spectroscopic, and electronic properties.
Key takeaways from this comparative guide:
-
Validated Methodologies: The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a reliable method for studying thiophene derivatives, showing good agreement with experimental data.
-
Structure-Property Relationships: Computational analysis elucidates how the arrangement of functional groups influences the molecule's electronic properties and reactivity. The interplay between the electron-donating amino group and the electron-withdrawing dicarboxylate groups is key to its behavior.
-
Predictive Power: The insights gained from HOMO-LUMO and MEP analyses can guide the design of new derivatives with tailored properties, whether for enhanced biological activity or improved performance in electronic devices.
Future research should focus on more complex computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to model the behavior of this compound in biological systems. Additionally, time-dependent DFT (TD-DFT) calculations can provide a more detailed understanding of its excited-state properties, which is crucial for applications in photochemistry and optoelectronics.
References
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Szadowiak, A., et al. (2021). Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Molecules, 26(15), 4449. [Link]
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Dufresne, S., et al. (2010). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3027. [Link]
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Du, J., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(10), 1463. [Link]
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Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293. [Link]
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A Comparative Guide to a Validated HPLC Method for Diethyl 2-aminothiophene-3,4-dicarboxylate Analysis
Abstract
Diethyl 2-aminothiophene-3,4-dicarboxylate (DATD) is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final drug products. This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of DATD. We delve into the rationale behind the method development, provide a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative analysis against other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the quality control of DATD.
The Analytical Imperative: Why a Validated Method for DATD is Crucial
Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry and pharmaceutical development.[1] The accurate quantification of intermediates like DATD is essential for process control and quality assurance.[1] A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose, which is a regulatory requirement in the pharmaceutical industry.[2][3]
The development of a stability-indicating HPLC method is particularly important. This involves forced degradation studies to ensure that the method can separate the analyte of interest from any potential degradation products that may form under various stress conditions.[4][5] This provides confidence that the measured purity of the DATD is not compromised by co-eluting impurities.[6]
Strategic HPLC Method Development for DATD
The development of a successful HPLC method involves a systematic approach to optimize the separation of the target analyte from potential impurities.
-
Column Chemistry Selection: A C18 reversed-phase column is a common and effective choice for the separation of moderately polar compounds like thiophene derivatives.[1][7] The non-polar stationary phase allows for good retention and separation based on the hydrophobicity of the analytes.
-
Mobile Phase Optimization: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed. The gradient allows for the elution of compounds with a wider range of polarities. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention.
-
Wavelength Selection: The selection of an appropriate detection wavelength is crucial for sensitivity. This is determined by analyzing the UV-Vis spectrum of DATD to identify the wavelength of maximum absorbance (λmax), ensuring optimal detection and quantification.
-
Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column backpressure. A constant column temperature is maintained to ensure reproducible retention times.
A Validated HPLC-UV Protocol for DATD Analysis
This section provides a detailed, step-by-step protocol for the validated HPLC analysis of this compound.
Equipment and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents: HPLC grade acetonitrile, methanol, and high-purity water. Phosphoric acid for mobile phase pH adjustment.
-
Standards: A well-characterized reference standard of this compound.
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of DATD reference standard in the diluent to prepare a stock solution. Further dilute the stock solution to create working standards for calibration.
-
Sample Solution Preparation: Prepare the sample by dissolving it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-15 min, 40-80% B; 15-20 min, 80% B; 20.1-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of DATD (typically around 254 nm) |
| Injection Volume | 10 µL |
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC Method Development and Validation.
Method Validation: Ensuring Trustworthiness and Reliability
The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][9][10]
Specificity (Forced Degradation Study)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12] The DATD sample was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (UV light). The results should show that the main DATD peak is well-resolved from any degradation product peaks, proving the method's specificity.[5]
Validation Parameters Summary
The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method for DATD analysis.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | < 1.0% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results | Method is robust |
Comparative Analysis of Analytical Techniques
While HPLC is a powerful technique for the analysis of DATD, it is important to understand its performance in comparison to other available analytical methods.
Alternative Techniques
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[11] Aromatic amines can often be analyzed by GC, sometimes requiring derivatization.[13]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler, high-throughput technique, but generally offers lower resolution and sensitivity compared to HPLC.[14]
-
UV-Vis Spectrophotometry: A simple and rapid technique, but lacks the specificity to distinguish the analyte from impurities, making it unsuitable for purity analysis.[15]
Decision Framework for Method Selection
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A Comparative Guide to the Cross-Reactivity of Diethyl 2-aminothiophene-3,4-dicarboxylate Derivatives
Introduction: The Double-Edged Sword of Thiophene Scaffolds in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric resemblance to a phenyl ring, which enhances its ability to interact with a wide range of biological targets.[1] Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives have emerged as a promising class of compounds with a diverse pharmacological profile, including anticancer, antimicrobial, and anti-diabetic activities.[2][3] These compounds have been shown to act as, among other things, protein tyrosine phosphatase 1B (PTP-1B) inhibitors and positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), highlighting their therapeutic potential.[3][4]
However, the very versatility that makes these compounds attractive also presents a significant challenge in drug development: the potential for pharmacological promiscuity, or cross-reactivity.[5] Cross-reactivity, the unintended interaction of a compound with multiple biological targets, is a major cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[5][] Therefore, a thorough understanding and early assessment of the cross-reactivity profile of this compound derivatives are paramount for their successful translation into safe and effective therapeutics.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this class of compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate how to assess and mitigate off-target risks.
Designing a Cross-Reactivity Screening Cascade
Given the known biological activities of aminothiophene derivatives, a well-designed cross-reactivity study should focus on the most probable off-target families. The documented effects on protein kinases and G-protein coupled receptors (GPCRs) make these primary areas of concern.[3][4] Additionally, due to their structural features, interaction with ion channels should also be investigated as part of a comprehensive safety pharmacology assessment.[7][8]
A tiered approach is often the most efficient strategy for cross-reactivity profiling. This typically begins with broad screening panels at a single high concentration, followed by dose-response studies for any identified "hits" to determine their potency.
Logical Flow of a Cross-Reactivity Study
The following diagram illustrates a logical workflow for assessing the cross-reactivity of novel this compound derivatives.
Caption: Workflow for Cross-Reactivity Profiling.
Comparative Cross-Reactivity Data of Hypothetical Derivatives
To illustrate the outcomes of such a study, let us consider three hypothetical derivatives of this compound:
-
DATD-001: The parent compound.
-
DATD-002: A derivative with a bulky hydrophobic substitution at the 5-position.
-
DATD-003: A derivative with a flexible, positively charged side chain at the 5-position.
The following tables summarize the hypothetical cross-reactivity data for these compounds against selected panels of kinases, GPCRs, and ion channels. Primary screening was conducted at 10 µM, and for any target showing >50% inhibition or activation, a full dose-response curve was generated to determine the IC50 or EC50 value.
Table 1: Kinase Selectivity Profile
| Kinase Target | DATD-001 IC50 (µM) | DATD-002 IC50 (µM) | DATD-003 IC50 (µM) | Staurosporine IC50 (µM) (Control)[1] |
| PTP-1B (On-target) | 0.5 | 0.2 | 1.2 | N/A |
| ABL1 | >10 | >10 | 2.5 | 0.02 |
| SRC | >10 | 8.5 | 1.8 | 0.006 |
| LCK | >10 | >10 | 3.1 | 0.004 |
| VEGFR2 | 8.2 | 3.5 | >10 | 0.015 |
| EGFR | >10 | >10 | >10 | 0.04 |
| CDK2 | >10 | >10 | 8.9 | 0.03 |
Insight: The data suggests that the bulky hydrophobic substitution in DATD-002 improves potency for the on-target PTP-1B and introduces some off-target activity against SRC and VEGFR2. Conversely, the positively charged side chain in DATD-003 reduces on-target potency and significantly increases off-target activity against several tyrosine kinases (ABL1, SRC, LCK) and a cyclin-dependent kinase (CDK2). This highlights the critical role of substituent effects on selectivity.
Table 2: GPCR Off-Target Profile
| GPCR Target | Assay Type | DATD-001 % Inhibition @ 10 µM | DATD-002 % Inhibition @ 10 µM | DATD-003 % Inhibition @ 10 µM |
| GLP-1R (On-target) | Agonist | N/A | N/A | N/A |
| Adrenergic α1A | Binding | 15 | 25 | 65 |
| Adrenergic β2 | Binding | 5 | 12 | 45 |
| Dopamine D2 | Binding | 8 | 18 | 72 |
| Serotonin 5-HT2A | Binding | 12 | 22 | 85 |
| Muscarinic M1 | Binding | 3 | 8 | 35 |
| Histamine H1 | Binding | 9 | 15 | 78 |
Insight: DATD-003 shows significant cross-reactivity with multiple aminergic GPCRs, a common liability for compounds containing a basic nitrogen atom.[5] This profile suggests a higher risk of centrally-mediated side effects. DATD-001 and DATD-002 exhibit a much cleaner GPCR profile.
Table 3: Ion Channel Off-Target Profile
| Ion Channel Target | Assay Type | DATD-001 % Inhibition @ 10 µM | DATD-002 % Inhibition @ 10 µM | DATD-003 % Inhibition @ 10 µM |
| hERG (KCNH2) | Patch Clamp | 8 | 15 | 58 |
| Nav1.5 | Patch Clamp | 5 | 10 | 32 |
| Cav1.2 | Patch Clamp | 2 | 7 | 25 |
Insight: The off-target activity of DATD-003 extends to ion channels, with significant inhibition of the hERG potassium channel. hERG inhibition is a major concern in drug development due to the risk of cardiac arrhythmias.[9] This finding would likely deprioritize DATD-003 for further development without significant modification.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of the test compounds against a panel of protein kinases by quantifying the amount of ADP produced.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (DATD-001, -002, -003)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway: Generic Kinase Cascade
The diagram below illustrates a generic signaling pathway that can be inhibited by kinase inhibitors, demonstrating the potential downstream effects of both on-target and off-target activity.
Caption: Off-target kinase inhibition.
Protocol 2: GPCR Radioligand Binding Assay
This protocol is for determining the binding affinity of the test compounds to a panel of GPCRs in a competitive binding format.[10][11]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a single concentration of the radioligand (typically at its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well.
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50, which can then be converted to a Ki value.
-
Protocol 3: Automated Patch Clamp Assay for Ion Channel Profiling
Automated patch clamp systems provide a higher throughput method for assessing compound effects on ion channels compared to traditional manual patch clamping.[2][3]
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., hERG)
-
Automated patch clamp system (e.g., IonFlux, Patchliner)
-
Appropriate internal and external solutions for recording the specific ion current
-
Test compounds
Procedure:
-
Cell Preparation: Harvest and prepare the cells according to the instrument manufacturer's protocol.
-
System Priming: Prime the microfluidic plates with the internal and external solutions.
-
Cell Loading: Load the cell suspension onto the plate. The system will automatically trap individual cells and establish whole-cell patch clamp configurations.
-
Compound Application: Apply a specific voltage protocol to elicit the ion current of interest. After establishing a stable baseline recording, apply the test compound at various concentrations.
-
Data Acquisition and Analysis:
-
Record the ion current before, during, and after compound application.
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percent inhibition of the current.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound derivatives is a critical step in the early stages of drug discovery. As demonstrated with our hypothetical derivatives, minor structural modifications can significantly alter the selectivity profile of a compound, leading to potentially beneficial or detrimental off-target effects.
Based on our comparative analysis, DATD-002 emerges as the most promising candidate due to its improved on-target potency and relatively clean off-target profile. In contrast, DATD-003 exhibits significant cross-reactivity against multiple kinases, GPCRs, and the hERG ion channel, raising substantial safety concerns that would likely halt its development.
By employing a systematic and tiered screening approach as outlined in this guide, researchers can make more informed decisions, prioritize compounds with the highest likelihood of success, and ultimately, accelerate the development of safer and more effective medicines. The methodologies and insights provided herein should serve as a valuable resource for drug development professionals working with this and other promising classes of therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-aminothiophene-3,4-dicarboxylate
For researchers and professionals in drug development, the synthesis of novel compounds is a routine activity. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, authoritative framework for the proper disposal of Diethyl 2-aminothiophene-3,4-dicarboxylate. As a substituted aminothiophene, this compound requires careful handling based on the established hazard profile of its chemical class. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
Hazard Assessment and Waste Classification
The foundational step in proper disposal is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for every novel derivative may not be available, a conservative assessment must be made based on analogous structures. Compounds like Diethyl 2,5-diaminothiophene-3,4-dicarboxylate and other aminothiophene esters are classified as hazardous.[1][2]
The primary hazards associated with this class of compounds include:
-
H302: Harmful if swallowed.[1]
Based on these potential hazards, this compound must be managed as hazardous chemical waste . According to the Environmental Protection Agency (EPA), any chemical waste exhibiting characteristics of toxicity, corrosivity, ignitability, or reactivity is defined as hazardous.[4][5][6] Therefore, disposal into standard trash or down the sanitary sewer is strictly prohibited.[4][5]
Data Presentation: Disposal and Safety Parameters
The following table summarizes the critical safety and disposal information for this compound, extrapolated from its chemical analogs.
| Parameter | Guideline & Rationale |
| Waste Classification | Hazardous Waste . Must be disposed of through a licensed contractor. |
| Primary Hazards | Harmful (Oral), Skin/Eye Irritant, Respiratory Irritant.[1][3] |
| Required PPE | Nitrile gloves (double-layered recommended), safety goggles with side shields, and a lab coat.[1][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids .[8][9][10] The thiophene ring can react violently with these materials. Segregation is critical to prevent exothermic or gas-producing reactions in the waste container. |
| Recommended Disposal | Collection by an institutional Environmental Health & Safety (EHS) department or a certified hazardous waste broker for incineration.[11][12] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand).[12] |
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that all waste generated is handled safely from the point of generation to its final collection.
Step 1: Immediate Segregation at the Point of Generation
Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. It also simplifies the disposal process, as different waste streams require different treatment methods.[5][13]
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, and spatulas in a dedicated, robust hazardous waste container, such as a high-density polyethylene (HDPE) pail.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and leak-proof container. Do not mix with other waste streams, particularly halogenated solvents or strong acids.[13][14]
-
Contaminated Labware & PPE: Disposable items such as gloves, pipette tips, and wipes that are contaminated with the compound must be placed in a designated hazardous waste bag or container separate from regular trash.[12]
Step 2: Container Selection and Management
Causality: The integrity of the waste container is paramount to preventing leaks and ensuring safe transport. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with their contents and securely sealed.[5]
-
Compatibility: Use containers made of materials that do not react with or degrade from contact with aminothiophenes or any solvents used. HDPE or glass containers are generally suitable.[6][15]
-
Closure: Containers must have a secure, screw-top cap. Funnels should be removed and the cap replaced immediately after adding waste. Containers must be kept closed at all times except when waste is being added.[6][13][15]
-
Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
Step 3: Precise and Compliant Labeling
Causality: Accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste. It provides immediate identification of the contents and their associated hazards.[15][16]
-
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Designated Storage in a Satellite Accumulation Area (SAA)
Causality: The EPA allows for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs), which must be under the control of the generating personnel.[15][16]
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[5][16]
-
The SAA must be equipped with secondary containment (such as a plastic tub) to contain any potential leaks.[13]
-
Ensure incompatible waste containers are stored in separate secondary containment bins.[13]
Emergency Procedures: Spill and Exposure Management
Spill Protocol
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear a lab coat, safety goggles, and double-layered nitrile gloves before addressing the spill.[12]
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[12] For solid spills, gently sweep up to avoid creating dust.[17]
-
Collection: Carefully collect all contaminated materials into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
Personal Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison control center or seek immediate medical attention.[1]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making and operational flow for managing this compound waste from generation to final disposal.
Sources
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A Researcher's Guide to Personal Protective Equipment for Handling Diethyl 2-aminothiophene-3,4-dicarboxylate
As a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutic agents, Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives are invaluable. However, their utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental work.
Hazard Identification and Risk Assessment
This compound, like many substituted thiophenes, presents a specific set of health and safety challenges. A thorough understanding of these risks is the first step in establishing a safe laboratory environment. The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) and are summarized below.
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled.[1][2][3] |
| Acute Oral Toxicity | Category 3 or 4 | Harmful or toxic if swallowed.[4] |
The toxicological properties of many research chemicals have not been fully investigated.[1] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have other unidentified hazards.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following recommendations are based on established safety standards and the specific hazard profile of aminothiophene derivatives.
Hand Protection
-
Gloves : Due to the risk of skin irritation and potential absorption, chemically resistant gloves are mandatory. Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, consider heavier-duty gloves or the practice of "double-gloving." Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Contaminated gloves should be replaced immediately.[5] After use, hands should be thoroughly washed and dried.
Eye and Face Protection
-
Safety Goggles : Chemical splash goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[1][6] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield : When there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions, a face shield must be worn over safety goggles to provide full facial protection.[2]
Body Protection
-
Laboratory Coat : A long-sleeved, flame-resistant lab coat should be worn and kept fastened to protect the skin and personal clothing.
-
Chemical-Resistant Apron : For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls : The primary method for respiratory protection is the use of engineering controls. All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7]
-
Respirator : In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] This must be done in the context of a comprehensive respiratory protection program that complies with OSHA's standard (29 CFR 1910.134).[2][6]
Operational Plan: A Step-by-Step Workflow
The following workflow outlines the key stages of a typical laboratory procedure involving this compound, with an emphasis on the required safety measures at each step.
Caption: Experimental workflow for handling this compound.
PPE Donning and Doffing Procedures
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Fasten completely.
-
Goggles/Face Shield : Adjust for a secure fit.
-
Gloves : Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves : Remove the first glove by peeling it off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated hazardous waste container.[7]
-
Goggles/Face Shield : Remove by handling the strap or earpieces, avoiding touching the front.
-
Lab Coat : Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan
Proper disposal of contaminated materials is a critical component of laboratory safety.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh paper, and paper towels, must be collected in a clearly labeled hazardous waste container.[1][7]
-
Liquid Waste : All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, labeled hazardous liquid waste container. Do not empty into drains.[1]
-
Regulations : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation : If inhaled, remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][3]
-
Skin Contact : If the substance comes into contact with the skin, immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, get medical advice.[1]
-
Eye Contact : If the substance enters the eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[6]
Always ensure that eyewash stations and safety showers are readily accessible and have the Safety Data Sheet (SDS) available for emergency responders.[1][2]
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
